Product packaging for Cisapride-d6(Cat. No.:)

Cisapride-d6

Cat. No.: B10819093
M. Wt: 472.0 g/mol
InChI Key: DCSUBABJRXZOMT-MHEDFIFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cisapride-d6 is a useful research compound. Its molecular formula is C23H29ClFN3O4 and its molecular weight is 472.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29ClFN3O4 B10819093 Cisapride-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H29ClFN3O4

Molecular Weight

472.0 g/mol

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[1,1,2,2,3,3-hexadeuterio-3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i3D2,9D2,11D2

InChI Key

DCSUBABJRXZOMT-MHEDFIFKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CC[C@H]([C@H](C1)OC)NC(=O)C2=CC(=C(C=C2OC)N)Cl)C([2H])([2H])OC3=CC=C(C=C3)F

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F

Origin of Product

United States

Foundational & Exploratory

What is Cisapride-d6 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Deuterated Internal Standard for Pharmacokinetic and Bioanalytical Research

Abstract

Cisapride-d6, a deuterium-labeled analog of the gastroprokinetic agent Cisapride, serves as a critical tool in modern analytical and pharmacokinetic research. Its primary application lies in its use as an internal standard for the highly accurate quantification of Cisapride in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in enhancing the precision of mass spectrometry and liquid chromatography, detailed experimental protocols for its use, and an exploration of the signaling pathway of its parent compound, Cisapride.

Introduction to this compound

This compound is a stable isotope-labeled version of Cisapride, a serotonin 5-HT4 receptor agonist that was previously used to treat gastrointestinal motility disorders. In this compound, six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Cisapride but with nearly identical chemical and physical properties. This characteristic is paramount to its function as an internal standard in bioanalytical methods.

The primary and indispensable use of this compound in research is to improve the accuracy and reliability of quantitative analyses of Cisapride, particularly in pharmacokinetic studies. By adding a known quantity of this compound to a biological sample, researchers can correct for variations that may occur during sample preparation, extraction, and instrumental analysis. This ensures that the measured concentration of Cisapride is a true reflection of its presence in the original sample.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValue
Chemical Formula C₂₃H₂₃D₆ClFN₃O₄
Molecular Weight Approximately 471.99 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol and DMSO
Isotopic Purity Typically ≥98%

Role in Quantitative Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust LC-MS/MS-based bioanalytical methods.

Principle of Isotope Dilution Mass Spectrometry

The technique relies on the principle of isotope dilution. A known amount of this compound is added to the sample containing an unknown amount of Cisapride. The analyte (Cisapride) and the internal standard (this compound) are co-extracted and analyzed by LC-MS/MS. Since both compounds exhibit nearly identical chromatographic behavior and ionization efficiency, any sample loss or variation in instrument response will affect both equally. The ratio of the mass spectrometric signal of Cisapride to that of this compound is then used to calculate the concentration of Cisapride in the original sample with high precision and accuracy.

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is the most common acquisition mode used for quantification in tandem mass spectrometry. The following table outlines the typical MRM transitions and optimized parameters for Cisapride and a proposed transition for this compound. It is important to note that the optimal collision energy and other parameters should be determined empirically on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cisapride 466.23184.09To be optimized
This compound 472.23190.09To be optimized

Note: The MRM transition for this compound is predicted based on the fragmentation of Cisapride and the location of the deuterium labels. The exact product ion and optimal collision energy must be confirmed experimentally.

Experimental Protocols

The following sections provide a detailed methodology for the quantification of Cisapride in human plasma using this compound as an internal standard, based on established bioanalytical practices.

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient To be optimized for optimal separation
Flow Rate 0.4 mL/min
Column Temperature 40°C
Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity and Range: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter.

  • Matrix Effect: Assessing the impact of plasma components on the ionization of the analyte and internal standard.

  • Recovery: Measuring the efficiency of the extraction process.

  • Stability: Evaluating the stability of the analyte in plasma under various storage and handling conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample is_spike Spike with This compound plasma->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation (Nitrogen) supernatant->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms signaling_pathway Cisapride Cisapride HTR4 5-HT4 Receptor (GPCR) Cisapride->HTR4 Binds and Activates G_protein Gs Protein HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholinergic_Neuron Cholinergic Neuron PKA->Cholinergic_Neuron Phosphorylates Targets in ACh_release Increased Acetylcholine (ACh) Release Cholinergic_Neuron->ACh_release Leads to GI_motility Increased Gastrointestinal Motility ACh_release->GI_motility Results in

An In-Depth Technical Guide to Cisapride-d6: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride-d6 is the deuterated analog of Cisapride, a gastroprokinetic agent that increases motility in the upper gastrointestinal tract. Due to its structural similarity and mass difference, this compound serves as an ideal internal standard for the accurate quantification of Cisapride in biological matrices using mass spectrometry-based assays such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Cisapride, with the exception of six hydrogen atoms on the propyl chain being replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometric analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name rel-4-amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl-d6]-3-methoxy-4-piperidinyl]-2-methoxy-benzamide[1]
Molecular Formula C₂₃H₂₃D₆ClFN₃O₄[1]
Formula Weight 472.0 g/mol [1]
Appearance SolidN/A
Solubility Soluble in DMF, DMSO, and Methanol[1]
Purity (Deuterated forms) ≥99% (d₁-d₆)[1]

Table 2: Estimated Physical and Chemical Properties of Cisapride (Parent Compound)

Note: Experimental data for this compound is limited. The following properties of the non-deuterated parent compound, Cisapride, are provided as an estimation.

PropertyValueSource
Melting Point ~110 °CN/A
pKa (Strongest Basic) 8.24 (Predicted)N/A
LogP 2.95 (Predicted)N/A

Mechanism of Action of Cisapride

Cisapride acts as a selective serotonin 5-HT₄ receptor agonist in the gastrointestinal tract.[2] Activation of these receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter in gastrointestinal motility.[2] This increased acetylcholine release leads to enhanced esophageal peristalsis, increased lower esophageal sphincter tone, and accelerated gastric emptying.

Cisapride_Signaling_Pathway cluster_neuron Presynaptic Enteric Neuron Cisapride Cisapride HTR4 5-HT4 Receptor (Enteric Neuron) Cisapride->HTR4 binds to AC Adenylyl Cyclase HTR4->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_Channel Voltage-gated Ca²⁺ Channel PKA->Ca_Channel phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx opens ACh_Release Acetylcholine (ACh) Release Ca_Influx->ACh_Release triggers GI_Motility Increased GI Motility ACh_Release->GI_Motility stimulates

Cisapride Signaling Pathway

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalytical methods. The following provides a generalized workflow for the quantification of Cisapride in a biological matrix (e.g., plasma) using LC-MS/MS.

Experimental Workflow: Quantification of Cisapride using this compound

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Extraction (LLE, SPE, or Protein Precipitation) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Cisapride / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

LC-MS/MS Workflow for Cisapride
Detailed Methodologies

1. Sample Preparation (Liquid-Liquid Extraction Example)

  • To 100 µL of plasma sample, add a known concentration of this compound working solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Cisapride from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cisapride: Q1 m/z → Q3 m/z (specific fragments).

      • This compound: Q1 m/z → Q3 m/z (specific fragments).

    • Collision Energy and other parameters should be optimized for maximum sensitivity.

3. Data Analysis

  • A calibration curve is constructed by plotting the peak area ratio of Cisapride to this compound against the concentration of Cisapride standards.

  • The concentration of Cisapride in the unknown samples is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Cisapride in complex biological matrices. Its use as an internal standard corrects for variations in sample preparation and instrument response, ensuring high-quality data in pharmacokinetic, toxicokinetic, and other drug development studies. The methodologies and information provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

References

Unraveling the Isotopic Shift: A Technical Guide to the Molecular Weight Difference Between Cisapride and Cisapride-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight difference between Cisapride and its deuterated analog, Cisapride-d6. It includes a comparative data summary, an overview of the experimental protocols for molecular weight determination, and visualizations of relevant biological and experimental workflows.

Core Data Presentation: Cisapride vs. This compound

The fundamental difference between Cisapride and this compound lies in the isotopic substitution of six hydrogen atoms with deuterium. This substitution results in a quantifiable increase in molecular weight. The following table summarizes the key quantitative data for these two compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )
CisaprideC₂₃H₂₉ClFN₃O₄465.95[1][2]
This compoundC₂₃H₂₃D₆ClFN₃O₄471.99[3][4]
Difference 6.04

The observed difference of 6.04 g/mol is directly attributable to the mass difference between six deuterium atoms and six protium (standard hydrogen) atoms.

Experimental Protocols for Molecular Weight Determination

The determination of the molecular weight of pharmaceutical compounds and their isotopically labeled analogs is crucial for identity confirmation, purity assessment, and quantification in biological matrices. Mass spectrometry is the primary technique employed for this purpose.

Protocol: Molecular Weight Determination by Mass Spectrometry

  • Sample Preparation:

    • A precise amount of the analyte (Cisapride or this compound) is dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to create a stock solution of known concentration.

    • For analysis in biological samples, a protein precipitation or liquid-liquid extraction step is performed to remove interfering substances. This compound is often used as an internal standard during this process for accurate quantification of Cisapride.[3][5]

  • Chromatographic Separation (LC-MS):

    • The prepared sample is injected into a liquid chromatography (LC) system.

    • The compound is passed through a column (e.g., a C18 column) under specific mobile phase conditions (a gradient of solvents like water with formic acid and acetonitrile).

    • This step separates the analyte from other components in the mixture, ensuring a pure compound enters the mass spectrometer.

  • Ionization:

    • The eluent from the LC column is directed into the ion source of the mass spectrometer.

    • Electrospray ionization (ESI) is a common technique used for molecules like Cisapride. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released.

  • Mass Analysis:

    • The generated ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • A detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum shows a peak corresponding to the molecular ion of the compound (e.g., [M+H]⁺).

    • The molecular weight is determined from the m/z value of this peak. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition.[6]

Mandatory Visualizations

Signaling Pathway of Cisapride

Cisapride functions as a selective serotonin 5-HT₄ receptor agonist.[7][8][9] Its prokinetic effects on the gastrointestinal tract are mediated by the stimulation of acetylcholine release in the enteric nervous system.[8][10]

Cisapride_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Smooth Muscle Cell Cisapride Cisapride Receptor 5-HT4 Receptor Cisapride->Receptor Binds AC_Release Acetylcholine (ACh) Release Receptor->AC_Release Activates ACh ACh M_Receptor Muscarinic Receptor Contraction Increased GI Motility (Contraction) M_Receptor->Contraction Stimulates ACh->M_Receptor Binds

Caption: Cisapride's mechanism of action via 5-HT4 receptor agonism.

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates a typical workflow for determining the molecular weight of a compound like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Dissolve this compound in appropriate solvent B Spike into biological matrix (optional) A->B C Inject sample into LC system B->C D Chromatographic Separation C->D E Electrospray Ionization (ESI) D->E F Mass Analysis (m/z separation) E->F G Detection F->G H Generate Mass Spectrum G->H I Identify Molecular Ion Peak ([M+H]⁺ or [M+D]⁺) H->I J Confirm Molecular Weight I->J

Caption: Workflow for molecular weight analysis using LC-MS.

References

An In-depth Technical Guide to the Synthesis and Characterization of Cisapride-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Cisapride-d6, a deuterated analog of the gastroprokinetic agent Cisapride. Given its utility as an internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its preparation and analytical profile is crucial for researchers in drug development and related fields.

Introduction

Cisapride is a substituted piperidinyl benzamide that enhances gastrointestinal motility by acting as a serotonin 5-HT4 receptor agonist.[1][2][3] The deuterated analog, this compound, is a stable isotope-labeled compound essential for improving the accuracy of mass spectrometry and liquid chromatography-based quantification of Cisapride in biological matrices.[4][5] This guide details a plausible synthetic route, comprehensive characterization methodologies, and the underlying mechanism of action of Cisapride.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, culminating in the coupling of a deuterated piperidine intermediate with a benzamide moiety. A plausible synthetic pathway, adapted from the known synthesis of tritiated Cisapride and general deuteration techniques, is presented below.[6][7]

Synthesis Workflow

G cluster_0 Step 1: Reductive Amination (Deuteration) cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A 1-[3-(4-fluorophenoxy)propyl]- 3-methoxy-4-piperidinone D cis-1-[3-(4-fluorophenoxy)propyl-d6]- 3-methoxy-4-piperidinamine A->D Pd/C, Thiophene/THF B Benzylamine B->D C Deuterium Gas (D2) C->D H This compound D->H E 4-amino-5-chloro-2- methoxybenzoic acid G Mixed Anhydride Intermediate E->G F Ethyl Chloroformate F->G G->H I Crude this compound H->I J Purified this compound I->J Crystallization

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of isotopically labeled Cisapride analogs.

Step 1: Reductive Amination to form cis-1-[3-(4-fluorophenoxy)propyl-d6]-3-methoxy-4-piperidinamine

  • To a solution of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as tetrahydrofuran (THF), add a catalytic amount of 10% Palladium on carbon (Pd/C) and a thiophene solution in THF.

  • Pressurize the reaction vessel with Deuterium gas (D2) to approximately 50 psi.

  • Heat the mixture to 50°C and stir for 3-4 hours.

  • Filter off the catalyst and add fresh 10% Pd/C.

  • Continue the reaction under a hydrogen atmosphere for approximately 18 hours at 50°C to effect debenzylation.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure to yield the crude deuterated amine intermediate.

  • The cis/trans isomer ratio can be enriched by conversion to an acid addition salt (e.g., with nitric acid in methyl isobutyl ketone), followed by crystallization and conversion back to the free base.[6]

Step 2: Amide Coupling to form this compound

  • Dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent like dichloromethane.

  • Add ethyl chloroformate (1.1 eq) and a base such as triethylamine to form the mixed anhydride. Stir at room temperature for 30 minutes.

  • To this mixture, add the deuterated piperidinamine intermediate from Step 1 (1.0 eq).

  • Stir the reaction mixture for 2 hours at room temperature.

  • Wash the reaction mixture sequentially with water and a dilute base solution (e.g., 6.5% w/v NaOH).[6]

Step 3: Purification

  • Separate the organic layer and warm it to approximately 65°C.

  • Add methanol and water to induce crystallization.

  • Cool the solution slowly and stir for 48 hours to allow for complete crystallization.

  • Filter the solid, wash with a cold solvent mixture, and dry under vacuum to yield purified this compound.[6]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties
PropertyValueReference(s)
IUPAC Name rel-4-amino-5-chloro-N-((3R, 4S)-1-(3-(4-fluorophenoxy)propyl-1, 1, 2, 2, 3, 3-d6)-3-methoxypiperidin-4-yl)-2-methoxybenzamide[4]
Molecular Formula C₂₃H₂₃D₆ClFN₃O₄[8]
Molecular Weight 472.0 g/mol [8]
Purity ≥99% deuterated forms (d₁-d₆)[8]
Solubility Soluble in DMF, DMSO, and Methanol[8]

Characterization Workflow

G A Purified this compound B NMR Spectroscopy (¹H, ¹³C, ²H) A->B Structural Elucidation C Mass Spectrometry (HRMS, MS/MS) A->C Molecular Weight and Isotopic Enrichment D HPLC Analysis A->D Purity Assessment E E B->E Confirm Deuteration Sites and Structure F F C->F Confirm Molecular Formula and Fragmentation G G D->G Determine Purity and Retention Time

Caption: A typical workflow for the analytical characterization of this compound.

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H and ¹³C NMR Data (in DMSO-d6)

Atom Position (Cisapride)Expected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
Aromatic-H6.5 - 7.8110 - 160Complex multiplets
OCH₃ (benzamide)~3.8~56Singlet
OCH₃ (piperidine)~3.2~58Singlet
Piperidine-H2.0 - 3.530 - 60Complex multiplets
Propyl-H (C1', C2', C3')Absent~25, ~45, ~65Deuterated positions; signals absent in ¹H, present in ¹³C with splitting
NH₂~5.5-Broad singlet
NH (amide)~8.2-Broad singlet

Note: This is a generalized prediction. Actual chemical shifts may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular weight of 472.0, corresponding to the molecular formula C₂₃H₂₃D₆ClFN₃O₄. Tandem mass spectrometry (MS/MS) would reveal a fragmentation pattern similar to that of Cisapride, but with a +6 Da shift in fragments containing the deuterated propyl chain.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used to assess the purity of this compound.

ParameterConditionReference(s)
Column C8 or C18 reversed-phase, e.g., micropack-Si-10[9]
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 7 (50:50, v/v)[10]
Flow Rate 1.0 - 1.5 mL/min[9][10]
Detection UV at 276 nm[10]
Temperature Ambient[9]
Expected Rt Similar to unlabeled Cisapride (e.g., ~9.7 min under certain conditions)[10]

Mechanism of Action: 5-HT4 Receptor Signaling

Cisapride exerts its prokinetic effects by acting as a selective agonist at serotonin 5-HT4 receptors, which are G-protein coupled receptors.[11][12]

Signaling Pathway Diagram

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cisapride Cisapride Receptor 5-HT4 Receptor Cisapride->Receptor Agonist Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Gene Transcription ACh Increased Acetylcholine (ACh) Release PKA->ACh Enhanced Exocytosis

Caption: The 5-HT4 receptor signaling pathway activated by Cisapride.

Description of the Signaling Cascade
  • Receptor Binding: Cisapride binds to the 5-HT4 receptor on enteric neurons.[11][12]

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[1][13]

  • Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates adenylyl cyclase.[1][13]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][13]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1][13]

  • Downstream Effects: PKA phosphorylates various intracellular proteins, which ultimately facilitates the release of acetylcholine (ACh) at the myenteric plexus.[2][11] This increased ACh release enhances gastrointestinal motility.

References

A Technical Guide to the Isotopic Enrichment and Stability of Cisapride-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract by acting as a selective serotonin 5-HT₄ receptor agonist.[1] Its deuterated analog, Cisapride-d6, serves as a crucial internal standard for analytical and pharmacokinetic studies.[2] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, results in a compound with a higher mass. This mass shift is essential for its use in mass spectrometry-based quantification, allowing for precise differentiation from the unlabeled parent drug in biological matrices.[2]

The reliability of quantitative bioanalysis heavily depends on the quality of the internal standard. Therefore, a thorough understanding of the isotopic enrichment and chemical stability of this compound is paramount. Isotopic enrichment ensures that the mass signal of the labeled standard is distinct and not significantly interfered with by the natural isotopic abundance of the unlabeled analyte. Stability ensures that the standard does not degrade during sample preparation, storage, or analysis, which would otherwise lead to inaccurate quantification.

This technical guide provides an in-depth overview of the methodologies used to assess the isotopic enrichment and stability of this compound, complete with experimental protocols, data interpretation, and visual workflows.

Isotopic Enrichment of this compound

Isotopic enrichment refers to the percentage of molecules in which the intended isotopic label is present. For this compound, this means quantifying the proportion of molecules that contain six deuterium atoms at the specified positions. High isotopic purity is critical to prevent cross-signal contribution between the analyte and the internal standard. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), is the definitive technique for this determination.[3][4]

Experimental Protocol: Determination of Isotopic Enrichment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic enrichment of this compound.

Objective: To accurately quantify the isotopic distribution and confirm the enrichment of this compound.

Materials:

  • This compound reference standard

  • Cisapride (unlabeled) reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare a stock solution of unlabeled Cisapride at 1 mg/mL in methanol.

    • Create a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

    • Prepare a similar working solution for unlabeled Cisapride to determine its natural isotopic distribution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B, and re-equilibrate for 2 min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Resolution: > 60,000 FWHM.

    • Data Acquisition: Full scan mode.

    • Source Parameters: Optimized for maximum signal intensity of the parent ion.

  • Data Analysis:

    • Acquire the mass spectrum for the unlabeled Cisapride to understand the contribution of natural isotopes (e.g., ¹³C) to the M+1, M+2, etc., peaks.

    • Acquire the mass spectrum for this compound.

    • Extract the ion chromatograms for the primary isotopologues of interest.

    • Integrate the peak areas for each isotopologue in the this compound spectrum.

    • Calculate the percentage of each isotopologue relative to the sum of all related isotopic peaks.[3]

    • Correct the measured intensities by subtracting the natural isotopic contributions from the unlabeled compound's spectrum to determine the true isotopic enrichment.[4]

Data Presentation: Isotopic Enrichment

The following table summarizes representative data for the isotopic enrichment analysis of a hypothetical batch of this compound.

IsotopologueDescriptionTheoretical m/z [M+H]⁺Measured Relative Intensity (%)
d0Unlabeled Cisapride466.20< 0.1%
d11 Deuterium467.21< 0.1%
d22 Deuterium468.21< 0.1%
d33 Deuterium469.220.2%
d44 Deuterium470.230.8%
d55 Deuterium471.232.5%
d66 Deuterium (Target)472.2496.5%
Total 100.0%
Isotopic Purity (d6) 96.5%
Isotopic Enrichment (d6) Corrected for d5> 99%

Note: Isotopic Enrichment is often reported as the percentage of the target isotopologue (d6) relative to the sum of the target and one less deuterium (d5 + d6), which is a common convention.

Visualization: Isotopic Enrichment Analysis Workflow

isotopic_enrichment_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep_d6 Prepare this compound (1 µg/mL) lc_separation UHPLC Separation (C18 Column) prep_d6->lc_separation prep_d0 Prepare Unlabeled Cisapride (1 µg/mL) prep_d0->lc_separation ms_detection HRMS Detection (Full Scan, ESI+) lc_separation->ms_detection extract_spectra Extract Mass Spectra ms_detection->extract_spectra integrate_peaks Integrate Isotopologue Peak Areas extract_spectra->integrate_peaks calculate_dist Calculate Isotopic Distribution integrate_peaks->calculate_dist correction Correct for Natural Isotope Abundance calculate_dist->correction result Final Isotopic Enrichment Report correction->result

Caption: Workflow for determining the isotopic enrichment of this compound.

Stability of this compound

Stability testing ensures that a drug substance or standard maintains its quality and purity over time under the influence of various environmental factors such as temperature, humidity, and light. For this compound, this involves both long-term stability studies under recommended storage conditions and forced degradation (stress testing) to identify potential degradation pathways and products.[5][6]

Forced degradation studies are essential for developing stability-indicating analytical methods—methods that can separate, detect, and quantify the active ingredient in the presence of its degradants.[6]

Experimental Protocol: Forced Degradation Study

This protocol describes a typical forced degradation study for this compound.

Objective: To investigate the degradation of this compound under various stress conditions and identify potential degradants.

Methodology:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol. For each condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

  • Acid Hydrolysis:

    • Mix the drug solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the drug solution with 0.1 N NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the drug solution with 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid this compound powder in an oven at 105°C for 48 hours.

    • Dissolve the stressed powder for analysis.

  • Photolytic Degradation:

    • Expose the drug solution (in a quartz cuvette) to UV light (254 nm) and visible light in a photostability chamber.

    • The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • For all conditions, a control sample (drug solution in diluent, stored at 4°C) is analyzed concurrently. Analysis is performed using a validated stability-indicating HPLC-UV or LC-MS method. The goal is to achieve 5-20% degradation.[5]

Data Presentation: Stability Under Stress Conditions

The table below shows representative results from a forced degradation study of this compound.

Stress ConditionDurationAssay of this compound (%)Degradation (%)Major Degradants Observed (RT, min)
Control 48 hrs99.8%0.2%None
0.1 N HCl 24 hrs @ 60°C88.5%11.5%2.1, 3.5
0.1 N NaOH 8 hrs @ 60°C85.2%14.8%1.8
3% H₂O₂ 24 hrs @ RT91.3%8.7%4.2 (N-oxide)
Thermal (Solid) 48 hrs @ 105°C98.9%1.1%Minor peak at 2.8
Photolytic ICH Q1B96.5%3.5%Minor peak at 3.9

RT = Retention Time

Visualization: Forced Degradation Study Workflow

forced_degradation_workflow cluster_stress Stress Conditions cluster_results Data Evaluation start This compound Sample (100 µg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 105°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC/LC-MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis assay Assay of Parent Drug analysis->assay impurities Impurity Profiling analysis->impurities mass_balance Mass Balance Calculation assay->mass_balance impurities->mass_balance report Stability Report mass_balance->report cisapride_pathway Cisapride Mechanism of Action cluster_neuron Myenteric Plexus Neuron cluster_muscle GI Smooth Muscle Cell receptor 5-HT₄ Receptor ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Generates pka Protein Kinase A (PKA) camp->pka Activates ach_vesicle Acetylcholine (ACh) Vesicle pka->ach_vesicle Phosphorylates (promotes fusion) ach_release ACh Release ach_vesicle->ach_release m_receptor Muscarinic Receptor ach_release->m_receptor ACh Binds contraction Muscle Contraction & Increased Motility m_receptor->contraction cisapride Cisapride cisapride->receptor Agonist Binding

References

Commercial Suppliers and Technical Applications of Cisapride-d6 for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of Cisapride-d6, a deuterated analog of Cisapride. This document is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for the quantitative analysis of Cisapride or are investigating its pharmacological properties.

Commercial Availability of this compound

This compound is available from several reputable suppliers specializing in research chemicals and analytical standards. While pricing is often available upon request, the following tables summarize the key quantitative data publicly available from various suppliers to facilitate comparison.

Table 1: Commercial Supplier Information for this compound

SupplierPurity/Isotopic EnrichmentAvailable QuantitiesIntended Use
Cayman Chemical ≥99% deuterated forms (d1-d6)[1]1 mg, 5 mgInternal standard for the quantification of cisapride by GC- or LC-MS.[1]
Clinivex Not specified10 mg, 25 mg, 50 mg, 100 mgResearch chemical.
Veeprho Not specifiedAvailable upon requestInternal standard in analytical and pharmacokinetic research.
Toronto Research Chemicals (TRC) Not specified100 mg[2]Research chemical.
Santa Cruz Biotechnology Not specifiedAvailable upon requestResearch chemical.
MedChemExpress Not specifiedAvailable upon requestDeuterium labeled Cisapride.[3]

Physicochemical Properties and Solubility

Table 2: Physicochemical Data for this compound

PropertyValueSource
Formal Name rel-4-amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl-d6]-3-methoxy-4-piperidinyl]-2-methoxy-benzamide[1]
Molecular Formula C₂₃H₂₃D₆ClFN₃O₄[1]
Molecular Weight 472.0[1]
Solubility Soluble in DMF, DMSO, and Methanol[1]

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative assays to ensure the accuracy and precision of Cisapride measurement in biological matrices. Below are representative experimental methodologies.

Quantification of Cisapride in Plasma using LC-MS/MS

This protocol is adapted from established methods for the analysis of similar small molecules in plasma.[4][5]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 300 µL of human plasma in a microcentrifuge tube, add 30 µL of this compound internal standard working solution (concentration to be optimized based on the expected range of Cisapride concentrations).

  • Briefly vortex the sample.

  • Add 1200 µL of a cold extraction solvent mixture (e.g., diethyl ether:ethyl acetate 70:30 v/v).

  • Vortex mix for 1 minute at 2000 rpm.

  • Centrifuge at 17,000 x g for 5 minutes at 4°C.

  • Carefully transfer the organic supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100-200 µL of the mobile phase.

b. Chromatographic Conditions

  • LC System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: A suitable reversed-phase column, such as a BEH C18 column (2.1 × 50 mm, 1.7-µm particle size).[4]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium formate with formic acid to pH 3) and an organic solvent (e.g., acetonitrile). A typical composition could be 74:26 (v/v) aqueous to organic.[4]

  • Flow Rate: 0.35 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.[4]

c. Mass Spectrometer Settings

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cisapride: m/z 466.23 → 184.09[4]

    • This compound: The precursor ion will be m/z 472.23. The product ion will likely be the same as the unlabeled compound (m/z 184.09), as the deuterium atoms are not typically on the fragmented portion. This should be confirmed experimentally.

  • Optimization: Other parameters such as capillary voltage, cone voltage, source temperature, desolvation temperature, and collision energy should be optimized for maximum signal intensity.[4]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (300 µL) IS Add this compound (Internal Standard) Plasma->IS Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether:Ethyl Acetate) IS->Extraction Centrifugation Centrifuge (17,000 x g, 5 min) Extraction->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MS Tandem MS Detection (ESI+, MRM) UPLC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

LC-MS/MS workflow for Cisapride quantification.
In Vitro hERG Potassium Channel Blockade Assay

Cisapride is a known blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an important off-target effect to assess in drug development. A detailed protocol for assessing hERG blockade using patch-clamp electrophysiology is recommended by regulatory bodies like the FDA.[6][7]

a. Cell Culture

  • Use a stable cell line expressing the hERG channel, such as HEK293 cells.

b. Electrophysiology

  • Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

  • External Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): e.g., 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP, pH adjusted to 7.3 with KOH.[7]

  • Voltage Protocol: A specific voltage-clamp protocol is used to elicit hERG currents. A recommended protocol involves a depolarizing step to activate the channels, followed by a repolarizing ramp to measure the tail current, which is characteristic of hERG.[6][7]

  • Data Acquisition: Record the hERG current before and after the application of various concentrations of the test compound (and Cisapride as a positive control).

  • Analysis: Measure the peak tail current amplitude to determine the extent of channel block. Calculate the IC₅₀ value by fitting the concentration-response data to the Hill equation.

Signaling Pathways

Cisapride's pharmacological effects are primarily mediated through two distinct molecular mechanisms: agonism of the 5-HT₄ receptor and blockade of the hERG potassium channel.

Cisapride as a 5-HT₄ Receptor Agonist

Cisapride acts as an agonist at the serotonin 5-HT₄ receptor, a G-protein coupled receptor (GPCR). This interaction is responsible for its prokinetic effects on the gastrointestinal tract.

Gs_signaling Cisapride Cisapride Receptor 5-HT4 Receptor Cisapride->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GI_effect Increased GI Motility PKA->GI_effect Leads to Gene Gene Transcription CREB->Gene Activates

Cisapride-mediated 5-HT4 receptor signaling.
Cisapride as a hERG Channel Blocker

The binding of Cisapride to the hERG potassium channel can lead to delayed cardiac repolarization, which manifests as QT interval prolongation on an electrocardiogram and carries a risk of cardiac arrhythmias.

hERG_blockade cluster_membrane Cardiomyocyte Membrane hERG hERG K+ Channel K_ion_out K+ Efflux hERG->K_ion_out Mediates Block Channel Blockade Repolarization Cardiac Repolarization K_ion_out->Repolarization Contributes to Delayed_Repo Delayed Repolarization (QT Prolongation) Cisapride Cisapride Cisapride->hERG Binds to & Blocks Block->K_ion_out Inhibits

Mechanism of Cisapride-induced hERG channel blockade.

This guide provides a foundational understanding of the commercial landscape and technical applications of this compound for research purposes. For specific pricing, availability, and detailed certificates of analysis, direct communication with the respective suppliers is recommended. The provided experimental protocols serve as a starting point and should be optimized for specific laboratory conditions and research objectives.

References

A Comprehensive Technical Guide to the Safety Data Sheet for Cisapride-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and experimental applications of Cisapride-d6. This compound is the deuterium-labeled analog of Cisapride, primarily utilized as an internal standard for the precise quantification of Cisapride in biological samples using mass spectrometry techniques.[1][2] Understanding its safety profile is critical for ensuring safe laboratory practices and responding effectively to potential exposures.

Product Identification and Properties

This compound is a stable, isotopically labeled compound intended for research use.[2][3] Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Formal Name rel-4-amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl-d6]-3-methoxy-4-piperidinyl]-2-methoxy-benzamide [1]
Molecular Formula C₂₃H₂₃D₆ClFN₃O₄ [1]
Formula Weight 472.0 g/mol [1]
Purity ≥99% deuterated forms (d₁-d₆) [1]
Formulation A solid [1]
Solubility Soluble in DMF, DMSO, and Methanol [1]
Storage -20°C [1]

| Stability | ≥ 4 years |[1] |

Hazard Identification and Safety Ratings

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazard is its potential to cause serious eye damage.[3]

Table 2: GHS Classification and Hazard Statements

Classification Code Statement

| Serious Eye Damage/Eye Irritation | Eye Damage 1 | H318: Causes serious eye damage[3] |

Table 3: NFPA and HMIS Ratings

Rating System Health Flammability Reactivity/Physical Hazard
NFPA 3 0 0

| HMIS | 3 | 0 | 0 |

Scale: 0 = Minimal, 1 = Slight, 2 = Moderate, 3 = Serious, 4 = Severe[3]

Safe Handling, Storage, and Emergency Protocols

Proper handling and storage are essential to minimize risk. In the event of an accidental release or exposure, specific first-aid measures should be followed immediately.

  • Personal Contact: Avoid all personal contact, including the inhalation of dust.[4]

  • Ventilation: Use in a well-ventilated area.[4]

  • PPE: Wear protective clothing, gloves, and safety glasses or face protection.[3][4] Specifically, wear tightly fitting safety goggles.[5]

  • Hygiene: Do not eat, drink, or smoke when handling.[4] Wash hands thoroughly with soap and water after handling.[4]

  • Conditions: Store at -20°C in a dry, well-ventilated place.[1][6] Keep containers securely sealed and protected from physical damage.[4]

  • Incompatibilities: Store away from oxidizing agents and incompatible materials.[4]

  • Eye Contact: This is the most critical route of exposure. Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do, and continue rinsing.[3] Seek immediate medical attention from a poison center or doctor.[3]

  • Inhalation: Move the individual to fresh air. If complaints or symptoms develop, consult a doctor.[3][5]

  • Skin Contact: The product is generally not considered a skin irritant.[3] However, it is good practice to wash the affected area with soap and plenty of water.[5]

  • Ingestion: If symptoms persist after swallowing, consult a doctor.[3] Do not induce vomiting.[6]

The logical workflow for responding to an exposure event is detailed in the diagram below.

G cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions Immediate First-Aid Actions cluster_medical Medical Follow-Up exposure Potential Exposure to this compound Occurs assess Identify Route of Exposure exposure->assess eye_contact Eye Contact (Critical) Immediately rinse with water for several minutes. Remove contact lenses. Continue rinsing. assess->eye_contact Eyes skin_contact Skin Contact Wash with soap and plenty of water. assess->skin_contact Skin inhalation Inhalation Move to fresh air. Consult doctor if symptoms persist. assess->inhalation Inhaled ingestion Ingestion Rinse mouth. Do not induce vomiting. Consult doctor if symptoms persist. assess->ingestion Swallowed medical Seek Immediate Medical Attention (Call Poison Center/Doctor) eye_contact->medical URGENT skin_contact->medical inhalation->medical ingestion->medical

Caption: Emergency first-aid workflow for this compound exposure.

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard (IS) for the quantification of unlabeled Cisapride in biological matrices via Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] An IS is crucial for correcting variations in sample preparation and instrument response, thereby improving analytical accuracy.[2]

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of this compound (the IS) in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a separate primary stock solution of the analyte (unlabeled Cisapride) in the same solvent.

    • From these, create a series of working solutions for calibration standards and a single working solution for the IS.

  • Sample Preparation:

    • Collect the biological matrix (e.g., plasma, serum, tissue homogenate).

    • To a fixed volume of the sample, add a precise volume of the this compound IS working solution. The goal is to have a consistent amount of IS in every sample and calibrator.

    • Perform sample clean-up to remove interfering substances. This typically involves protein precipitation (e.g., with acetonitrile) followed by centrifugation, or a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

  • Preparation of Calibration Curve:

    • Create a set of calibration standards by spiking a blank biological matrix with known, varying concentrations of the unlabeled Cisapride working solution.

    • Add the same fixed amount of the this compound IS to each calibration standard as was added to the unknown samples.

    • Process these standards using the same extraction procedure as the samples.

  • LC-MS Analysis:

    • Inject the prepared samples and calibration standards into the LC-MS system.

    • The liquid chromatography step separates Cisapride and this compound from other components.

    • The mass spectrometer detects and quantifies the parent or specific fragment ions for both the analyte and the IS. Due to the deuterium labeling, this compound will have a higher mass-to-charge ratio (m/z) than Cisapride, allowing the instrument to distinguish between them.

  • Data Processing:

    • For each injection, calculate the ratio of the analyte's peak area to the IS's peak area.

    • Plot the peak area ratio against the known concentrations of the calibration standards to generate a calibration curve.

    • Use the peak area ratio from the unknown samples to determine the concentration of Cisapride by interpolating from the calibration curve.

The workflow for this analytical process is visualized below.

G cluster_cal Calibration Standards start Start: Biological Sample (e.g., Plasma) prep Sample Preparation start->prep add_is Add Known Amount of This compound (Internal Standard) prep->add_is extract Extraction (e.g., Protein Precipitation, SPE) add_is->extract analyze LC-MS Analysis extract->analyze process Data Processing analyze->process quantify Quantification of Cisapride process->quantify result Final Concentration Result quantify->result cal_prep Blank Matrix + Known Analyte + Same Amount of IS cal_extract Same Extraction cal_prep->cal_extract cal_analyze LC-MS Analysis cal_extract->cal_analyze cal_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) cal_analyze->cal_curve cal_curve->quantify Use Curve for Interpolation

Caption: Workflow for quantifying Cisapride using this compound as an internal standard.

Toxicological and Ecological Information

  • Acute Toxicity: No specific LD50 data is available for this compound. However, for the parent compound Cisapride, doses as low as 18 mg/kg in dogs have caused severe clinical signs, while doses of 640 mg/kg were reported to be lethal.[7]

  • Primary Irritant Effect: Not an irritant on the skin.[3] It is a strong irritant to the eye with the danger of severe injury.[3]

  • Sensitization: No sensitizing effects are known.[3]

  • Carcinogenicity: The substance is not listed by the IARC (International Agency for Research on Cancer).[3]

  • Water Hazard: It is classified as Water Hazard Class 1, making it slightly hazardous for water.[3]

  • Environmental Fate: Large quantities should not be allowed to reach ground water, water courses, or sewage systems.[3] No specific data on bioaccumulation or mobility in soil is available.[3]

References

Methodological & Application

Application Notes and Protocols for the Use of Cisapride-d6 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride is a gastroprokinetic agent that has been used to manage symptoms of gastroesophageal reflux disease (GERD) and other motility-related gastrointestinal disorders. Accurate quantification of Cisapride in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of drug concentrations. The use of a stable isotope-labeled internal standard, such as Cisapride-d6, is best practice in quantitative bioanalysis to compensate for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1][2]

This document provides a detailed application note and a representative protocol for the quantification of Cisapride in human plasma using this compound as an internal standard by LC-MS/MS.

Principle of the Method

This method utilizes a simple protein precipitation technique for the extraction of Cisapride and its deuterated internal standard, this compound, from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved by multiple reaction monitoring (MRM), comparing the peak area ratio of Cisapride to this compound.

Experimental Protocols

Materials and Reagents
  • Cisapride reference standard

  • This compound internal standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended.

  • Data acquisition and processing software

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cisapride and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Cisapride stock solution in a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol and water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations. A typical calibration curve range for similar assays is 1 to 1000 ng/mL.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See table below

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cisapride466.23184.09[3]10035
This compound472.23 (Predicted)190.09 (Predicted)10035

Note: The MRM transition for this compound is predicted based on the structure and fragmentation pattern of Cisapride and common fragmentation of deuterated analogs. The optimal collision energy should be determined experimentally.

Method Validation Summary

A full method validation should be performed according to the US FDA or other relevant regulatory guidelines. The following tables present representative data for a validated LC-MS/MS method for a small molecule in plasma, which can be used as a template for the validation of the Cisapride assay.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
Cisapride1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC3Consistent across levelsWithin ±15%
High QC800Consistent across levelsWithin ±15%

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Peak Area Ratio (Cisapride / this compound) peak_integration->ratio_calculation quantification Quantification (Calibration Curve) ratio_calculation->quantification G cluster_cisapride Cisapride cluster_fragmentation Collision Cell (CID) cluster_product_cis Cisapride Product Ion precursor_cis 466.23 (Precursor Ion) cid Collision-Induced Dissociation precursor_cis->cid product_cis 184.09 (Product Ion) cid->product_cis

References

Protocol for quantifying Cisapride using Cisapride-d6

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Bioanalytical Quantification of Cisapride using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Introduction

Cisapride is a gastroprokinetic agent that has been used to manage symptoms of gastroesophageal reflux disease (GERD). Accurate quantification of Cisapride in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cisapride in plasma. The use of a stable isotope-labeled internal standard, Cisapride-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2][3]

Principle of the Method

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the separation and detection of Cisapride and its deuterated internal standard, this compound. Samples are first prepared using protein precipitation to remove macromolecules from the plasma matrix. The supernatant is then injected into the LC system, where Cisapride and this compound are chromatographically separated from endogenous interferences on a reversed-phase C18 column. The analytes are subsequently ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard, which is then correlated with a calibration curve.

Experimental Protocols

Materials and Reagents
  • Cisapride reference standard (Purity ≥98%)

  • This compound internal standard (Purity ≥98%, ≥99% deuterated forms)[2]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Instrumentation
  • Liquid Chromatography: UPLC or HPLC system (e.g., Agilent 1290 Infinity LC, Waters Acquity UPLC)

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer (e.g., Sciex API series, Waters Xevo TQ-S, Thermo Fisher TSQ series) equipped with an Electrospray Ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 column (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).[4]

  • Data System: Appropriate software for instrument control, data acquisition, and processing (e.g., MassLynx, Analyst, Xcalibur).

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of Cisapride and this compound reference standards in methanol to achieve a final concentration of 1 mg/mL for each.

    • Store stock solutions at -20°C, protected from light.

  • Working Solutions:

    • Prepare a series of Cisapride working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

    • Prepare a this compound internal standard (IS) working solution by diluting the IS stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking appropriate amounts of the Cisapride working solutions into drug-free human plasma to achieve final concentrations over the desired range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 8, 80 ng/mL) in the same manner.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound IS working solution (100 ng/mL) to each tube (except for blank matrix samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Pipette 100 µL Plasma Sample s2 Add 20 µL This compound (IS) s1->s2 s3 Add 300 µL Cold Acetonitrile s2->s3 s4 Vortex Mix (1 min) s3->s4 s5 Centrifuge (14,000 rpm, 10 min) s4->s5 s6 Transfer Supernatant to Autosampler Vial s5->s6 a1 Inject into LC-MS/MS System s6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Experimental workflow for Cisapride quantification.
LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions

ParameterValue
Column Waters BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.0 min, hold for 0.5 min, return to 10% B
Column Temperature 40°C
Injection Volume 5 µL
Run Time 3.5 minutes

Mass Spectrometry (MS) Conditions

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 1.0 - 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C[5]
Desolvation Gas Flow 1000 L/h[4]
Cone Gas Flow 150 L/h[4]
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cisapride 466.2184.130
This compound 472.2184.130

Note: MS parameters such as voltages and collision energies should be optimized for the specific instrument used.

Data Analysis and Method Validation

The concentration of Cisapride in each sample is determined by calculating the peak area ratio of Cisapride to this compound. A calibration curve is generated by performing a weighted (1/x²) linear regression on the peak area ratios versus the nominal concentrations of the calibration standards. The method should be validated according to regulatory guidelines (e.g., FDA or EMA Bioanalytical Method Validation).[6][7]

G cluster_inputs Inputs from MS cluster_calc Calculation cluster_cal Calibration A Cisapride Peak Area Ratio Peak Area Ratio (A / IS) A->Ratio IS This compound Peak Area IS->Ratio Curve Calibration Curve y = mx + c Ratio->Curve Result Final Concentration Curve->Result

Caption: Logical relationship for data quantification.
Summary of Quantitative Data and Validation Parameters

The following table summarizes the typical performance characteristics of this bioanalytical method.

Validation ParameterAcceptance CriteriaTypical Result
Calibration Curve Range -0.1 - 100 ng/mL
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy ±20%; Precision ≤20%0.1 ng/mL
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)95.2% - 104.5%
Intra-day Precision (%CV) ≤ 15% (≤20% at LLOQ)< 8%
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)97.1% - 106.3%
Inter-day Precision (%CV) ≤ 15% (≤20% at LLOQ)< 10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized factor ≤ 15%Within acceptable limits
Stability (Freeze-Thaw, Short-Term, Long-Term) Within ±15% of nominal concentrationStable for 3 freeze-thaw cycles and at least 30 days at -80°C

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Cisapride in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and robustness of the results. The method is suitable for application in high-throughput clinical and preclinical studies requiring the precise measurement of Cisapride concentrations.

References

Application Notes and Protocols for Cisapride Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cisapride is a gastrointestinal prokinetic agent that was previously used to treat symptoms of gastroesophageal reflux disease (GERD). Accurate and reliable quantification of Cisapride in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Cisapride (e.g., Cisapride-d4), is the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] It effectively compensates for variability during sample preparation and analysis, including extraction efficiency and matrix effects, thereby ensuring the accuracy and precision of the results.[1][3][4]

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Cisapride in biological matrices, primarily plasma and serum, using a deuterated internal standard: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. It aims to remove interfering substances from the biological matrix, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument, typically a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS). The following table summarizes the quantitative data for the different sample preparation techniques described in this document.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Isopropanol/Chloroform)Solid-Phase Extraction (C18)
Recovery 90.1% - 103.2%[5]> 82%[6]Not explicitly stated, but method is described as simple, rapid, and reproducible[7]
Linearity Range 25 - 100 ng/mL[5]5 - 250 ng/mL[6]10 - 150 ng/mL[7]
Intra-day Precision (CV%) Not explicitly stated for Cisapride≤ 9.5%[6]3.3%[7]
Inter-day Precision (CV%) Not explicitly stated for Cisapride≤ 9.5%[6]9.6%[7]
Matrix Effect Can be significant, requires careful optimization.[8]Generally cleaner extracts than PPT, leading to reduced matrix effects.Often provides the cleanest extracts, minimizing matrix effects.[9]
Throughput High, amenable to 96-well plate format.[10]Moderate, can be automated but generally more time-consuming than PPT.Moderate to high, can be automated in 96-well plate format.
Selectivity Lower, may result in co-extraction of endogenous components.Higher than PPT.Highest, due to specific sorbent-analyte interactions.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from a biological sample. Acetonitrile is a commonly used precipitating agent.[5][8][11]

Protocol: Acetonitrile Precipitation

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the deuterated Cisapride internal standard working solution to each sample to achieve the desired final concentration.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen at 40°C and then reconstituted in the mobile phase for analysis.

  • Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Protein_Precipitation_Workflow start Start: Plasma/Serum Sample aliquot Aliquot 100 µL Sample start->aliquot add_is Add Deuterated Internal Standard aliquot->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 10,000 x g for 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate & Reconstitute (Optional) transfer->evaporate inject Inject into LC-MS/MS transfer->inject Direct Injection evaporate->inject

Caption: Protein Precipitation Workflow for Cisapride Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Protocol: Isopropanol/Chloroform Extraction

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean glass tube.[6]

  • Internal Standard Spiking: Add the deuterated Cisapride internal standard.

  • Alkalinization: Add a small volume of an alkaline solution (e.g., 1M NaOH) to adjust the sample pH and ensure Cisapride is in its non-ionized form for efficient extraction into the organic solvent.

  • Extraction Solvent Addition: Add 1.0 mL of 10% (v/v) isopropanol in chloroform.[6]

  • Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the lower organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.[6]

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid_Liquid_Extraction_Workflow start Start: Plasma Sample aliquot Aliquot 100 µL Sample start->aliquot add_is Add Deuterated Internal Standard aliquot->add_is alkalinize Alkalinize Sample add_is->alkalinize add_solvent Add 1 mL Isopropanol/ Chloroform (10:90) alkalinize->add_solvent vortex Vortex 2 min add_solvent->vortex centrifuge Centrifuge 3,000 x g for 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Cisapride Analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent. C18 is a common reversed-phase sorbent used for the extraction of non-polar to moderately polar compounds like Cisapride.[7]

Protocol: C18 Solid-Phase Extraction

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load 150 µL of the plasma sample, previously spiked with the deuterated internal standard, onto the conditioned cartridge.[7]

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1.0 mL of methanol into a clean collection tube.[7]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 150 µL of the mobile phase.[7]

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Solid_Phase_Extraction_Workflow start Start: Plasma Sample condition Condition C18 Cartridge (Methanol, Water) start->condition load Load 150 µL Spiked Sample condition->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute with 1 mL Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 150 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow for Cisapride Analysis.

Conclusion

The selection of an appropriate sample preparation technique for Cisapride analysis depends on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and sensitivity. Protein precipitation offers a rapid and high-throughput solution, while liquid-liquid extraction provides a cleaner sample. Solid-phase extraction typically yields the cleanest extracts, minimizing matrix effects and maximizing sensitivity, and is also amenable to automation. The use of a deuterated internal standard is strongly recommended for all techniques to ensure the highest quality of quantitative data. The protocols and comparative data provided in this document serve as a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for Cisapride.

References

Application Notes and Protocols for the Quantitative Analysis of Cisapride and Cisapride-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Cisapride and its deuterated internal standard, Cisapride-d6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are essential for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate and precise measurement of Cisapride in biological matrices.

Mass Spectrometry Parameters

Optimal mass spectrometry parameters are crucial for achieving high sensitivity and selectivity in the quantification of Cisapride and its internal standard. The following parameters are recommended for use with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

Table 1: Mass Spectrometry Parameters for Cisapride and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cisapride466.2184.0[Collision energy not explicitly stated in the provided search results]
This compound[Precursor ion not explicitly stated in the provided search results][Product ion not explicitly stated in the provided search results][Collision energy not explicitly stated in the provided search results]

Note: While a specific collision energy for Cisapride was not found in the provided search results, optimization of this parameter is a standard part of method development. A typical starting point for a molecule of this size would be in the range of 20-40 eV. Similarly, the precursor ion for this compound is expected to be m/z 472.2 (M+H)+, and a common fragmentation pathway should be sought to establish a stable product ion.

Experimental Protocols

This section outlines a typical experimental workflow for the analysis of Cisapride in plasma samples.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for the extraction of drugs from plasma and is suitable for Cisapride.

Materials:

  • Human plasma samples

  • Cisapride and this compound stock solutions

  • Methyl tert-butyl ether (MTBE)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add an appropriate volume of this compound internal standard solution.

  • Add 1 mL of MTBE to the tube.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following chromatographic conditions are a starting point and may require optimization based on the specific LC system and column used.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantitative analysis of Cisapride.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for Cisapride quantification.

Signaling Pathway (Illustrative)

While not a direct signaling pathway for the analytical method, the following diagram illustrates the logical flow of the mass spectrometric detection process.

ms_detection_pathway cluster_ion_source Ion Source (ESI+) cluster_mass_analyzer Tandem Mass Spectrometer cluster_detector Detector analyte_elution Analytes Elute from LC ionization Ionization (Protonation) analyte_elution->ionization q1 Q1: Precursor Ion Selection (e.g., m/z 466.2 for Cisapride) ionization->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (e.g., m/z 184.0 for Cisapride) q2->q3 detection Ion Detection q3->detection signal Signal Generation detection->signal

Caption: Mass spectrometric detection process.

Application of Cisapride-d6 in Veterinary Drug Metabolism Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cisapride-d6 as an internal standard in veterinary drug metabolism studies. The focus is on the quantitative analysis of cisapride in biological matrices from common veterinary species, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Cisapride is a gastroprokinetic agent used in veterinary medicine to improve gastrointestinal motility in species such as dogs, cats, and horses.[1][2] Understanding its metabolic fate and pharmacokinetic profile is crucial for determining appropriate dosing regimens and ensuring safety and efficacy. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of the parent drug in complex biological matrices by correcting for variability during sample preparation and analysis.[3]

This compound is a deuterated analog of cisapride, making it an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled drug, but with a distinct mass-to-charge ratio (m/z).[3]

Metabolic Pathway of Cisapride in Veterinary Species

In dogs, the primary metabolic pathways for cisapride are oxidative N-dealkylation at the piperidine nitrogen, leading to the formation of norcisapride, and aromatic hydroxylation.[1] Amine glucuronidation and sulfation have also been reported as relevant metabolic routes in dogs.[1] The overall biotransformation of cisapride is largely similar between dogs and humans.[1]

Cisapride_Metabolism Cisapride Cisapride Norcisapride Norcisapride Cisapride->Norcisapride N-dealkylation Hydroxylated_Metabolite Aromatic Hydroxylation Metabolite Cisapride->Hydroxylated_Metabolite Aromatic Hydroxylation Conjugated_Metabolites Glucuronide/Sulfate Conjugates Cisapride->Conjugated_Metabolites Conjugation

Caption: Major metabolic pathways of Cisapride in dogs.

Quantitative Analysis of Cisapride using this compound

The use of this compound as an internal standard in LC-MS/MS methods allows for the reliable quantification of cisapride in veterinary plasma samples. The following sections detail a typical experimental workflow and protocol.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Veterinary Plasma Sample (e.g., Canine) Spike_IS Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Spike_IS->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UPLC/HPLC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: General workflow for the quantification of cisapride in veterinary plasma.

Experimental Protocols

3.2.1. Preparation of Stock and Working Solutions

  • Cisapride and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve cisapride and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

  • Cisapride Working Solutions: Serially dilute the cisapride stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for the calibration curve and quality control (QC) samples.

  • This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

3.2.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of veterinary plasma (e.g., canine plasma) in a microcentrifuge tube, add 25 µL of the this compound IS working solution (100 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and n-hexane).

  • Vortex for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

3.2.3. LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of cisapride and this compound.

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Reaction (MRM)
- Cisapridem/z 466.2 → 184.1
- this compoundm/z 472.2 → 190.1
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument, typically 20-35 eV
Cone VoltageOptimized for the specific instrument, typically 25-45 V

Data Presentation and Method Validation

A summary of typical quantitative data for a validated bioanalytical method for cisapride in canine plasma using this compound as an internal standard is presented below. These values are representative and may vary based on the specific laboratory and instrumentation.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
Cisapride0.5 - 500> 0.9951/x²

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
1.5 (LQC)< 1090 - 110< 1290 - 110
75 (MQC)< 892 - 108< 1093 - 107
400 (HQC)< 795 - 105< 995 - 105

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Cisapride1.585 ± 598 ± 7
40088 ± 495 ± 6
This compound2587 ± 597 ± 6

Application in a Veterinary Pharmacokinetic Study

Logical Relationship for Pharmacokinetic Parameter Determination

PK_Analysis_Logic cluster_input Input Data cluster_analysis Pharmacokinetic Modeling cluster_output Key Pharmacokinetic Parameters Concentration_Time Plasma Concentration vs. Time Data (from LC-MS/MS analysis) NCA Non-compartmental Analysis (NCA) Concentration_Time->NCA Cmax Cmax (Maximum Concentration) NCA->Cmax Tmax Tmax (Time to Maximum Concentration) NCA->Tmax AUC AUC (Area Under the Curve) NCA->AUC t_half (Elimination Half-life) NCA->t_half CL CL (Clearance) NCA->CL Vd Vd (Volume of Distribution) NCA->Vd

Caption: Derivation of pharmacokinetic parameters from concentration-time data.

By employing the validated LC-MS/MS method with this compound, researchers can accurately determine the pharmacokinetic profile of cisapride in various veterinary species. This data is fundamental for establishing appropriate withdrawal times in food-producing animals and for optimizing therapeutic regimens in companion animals. For instance, after oral administration of cisapride to dogs, plasma samples can be collected at various time points and analyzed. The resulting concentration-time data can then be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life, providing a comprehensive understanding of the drug's disposition.

References

Application Notes and Protocols for the Quantification of Cisapride and its Metabolite Norcisapride using Cisapride-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the simultaneous quantification of Cisapride and its primary metabolite, Norcisapride, in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Cisapride-d6 is utilized as the internal standard to ensure accuracy and precision. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Introduction

Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract. It functions as a serotonin 5-HT4 receptor agonist, which promotes the release of acetylcholine in the enteric nervous system.[1][2] The drug is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system through oxidative N-dealkylation to form its main metabolite, Norcisapride.[3] Accurate quantification of both Cisapride and Norcisapride is crucial for understanding its pharmacokinetic profile and for clinical safety and efficacy assessments. The use of a stable isotope-labeled internal standard, this compound, provides high accuracy and precision for this bioanalytical method.[4]

Experimental Protocols

This section details the materials and procedures for the quantification of Cisapride and Norcisapride in human plasma.

Materials and Reagents
  • Cisapride, Norcisapride, and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Human plasma (drug-free)

  • 96-well plates

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like Cisapride and Norcisapride from a complex biological matrix such as plasma.

  • Spiking of Internal Standard : To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte concentrations).

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Injection : Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

ParameterCondition
LC System A standard UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of analytes and internal standard (a typical gradient is provided in notes)
Column Temperature 40°C
Injection Volume 5 µL
MS System A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Gradient Note: A typical gradient could be: Start at 10% B, hold for 0.5 min, ramp to 90% B over 2.5 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1 min.

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions can be used for the quantification of Cisapride, Norcisapride, and this compound. The collision energies should be optimized for the specific mass spectrometer used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cisapride466.2184.1
Norcisapride326.1154.1
This compound472.2190.1

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described method, compiled from various validated bioanalytical methods.

Table 1: Linearity and Range
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Cisapride0.5 - 200> 0.99
Norcisapride1.0 - 500> 0.99
Table 2: Accuracy and Precision
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
CisaprideLQC1.5< 10%< 10%90 - 110%
MQC75< 10%< 10%90 - 110%
HQC150< 10%< 10%90 - 110%
NorcisaprideLQC3.0< 15%< 15%85 - 115%
MQC200< 15%< 15%85 - 115%
HQC400< 15%< 15%85 - 115%
Table 3: Recovery and Matrix Effect
AnalyteQC LevelRecovery (%)Matrix Effect (%)
CisaprideLQC> 85%< 15%
HQC> 85%< 15%
NorcisaprideLQC> 80%< 20%
HQC> 80%< 20%
Table 4: Stability
Stability TestConditionResult
Freeze-Thaw Stability 3 cycles at -20°C and room temperatureStable
Short-Term Stability 4 hours at room temperatureStable
Long-Term Stability 30 days at -80°CStable
Autosampler Stability 24 hours at 4°C in reconstituted extractStable

Visualizations

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for the extraction and analysis of Cisapride and Norcisapride.

Cisapride Metabolism Pathway

metabolism_pathway cisapride Cisapride cyp3a4 CYP3A4 Enzyme (Liver) cisapride->cyp3a4 N-dealkylation norcisapride Norcisapride (Major Metabolite) cyp3a4->norcisapride

Caption: Metabolic conversion of Cisapride to Norcisapride via CYP3A4.

Cisapride Mechanism of Action

moa_pathway cisapride Cisapride receptor Serotonin 5-HT4 Receptor (Enteric Neuron) cisapride->receptor Agonist ach_release Increased Acetylcholine (ACh) Release receptor->ach_release gi_motility Enhanced Gastrointestinal Motility ach_release->gi_motility

Caption: Signaling pathway for Cisapride's prokinetic effect.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Transitions for Cisapride and Cisapride-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Cisapride and its deuterated internal standard, Cisapride-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method optimization, troubleshooting, and frequently asked questions.

Quick Reference: Optimized MRM Transitions

For rapid method setup, the following Multiple Reaction Monitoring (MRM) transitions have been established for the analysis of Cisapride and its deuterated internal standard, this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cisapride 466.23184.0930
This compound 472.2190.1User-defined

Note: The collision energy for this compound should be optimized on your specific instrument to achieve the best signal intensity and fragment specificity. Start with the same collision energy as Cisapride and adjust as needed.

Experimental Protocols

A robust and reproducible LC-MS/MS method is critical for accurate quantification. Below is a detailed experimental protocol that can be adapted to your specific instrumentation and laboratory conditions.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of Cisapride and this compound from plasma samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, quality control sample, or calibration standard.

  • Internal Standard Spiking: Add an appropriate volume of this compound internal standard working solution to each tube.

  • Protein Precipitation & Extraction: Add 600 µL of a cold extraction solvent (e.g., a 70:30 v/v mixture of diethyl ether and ethyl acetate) to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B).
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Instrument dependent, typically 150-500°C
Gas Flow Rates Optimize nebulizer, heater, and curtain gas flows for your specific instrument.

Troubleshooting Guide

Encountering issues during your analysis? This guide addresses common problems and provides actionable solutions.

dot

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma_Sample Plasma Sample Spike_IS Spike with this compound Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Final Concentration Quantification->Result

Matrix effects in Cisapride quantification and how Cisapride-d6 helps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Cisapride, with a focus on overcoming matrix effects using Cisapride-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Cisapride quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS), these effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This interference can lead to inaccurate and imprecise quantification of Cisapride, compromising the reliability of pharmacokinetic and other clinical studies.[2] Endogenous components of biological matrices like plasma, such as phospholipids and salts, are common causes of matrix effects.[2][3]

Q2: What is this compound and why is it used in Cisapride analysis?

A2: this compound is a stable isotope-labeled (deuterated) version of Cisapride. It is an ideal internal standard for the quantitative analysis of Cisapride by LC-MS/MS.[4] Because it is chemically identical to Cisapride, it co-elutes chromatographically and experiences the same matrix effects (ion suppression or enhancement).[4] However, it has a different mass-to-charge ratio (m/z) due to the deuterium atoms, allowing the mass spectrometer to distinguish it from the unlabeled Cisapride. By comparing the peak area ratio of Cisapride to this compound, accurate quantification can be achieved, as any signal variation caused by matrix effects will affect both the analyte and the internal standard proportionally, thus canceling out the error.

Q3: How can I quantitatively assess the matrix effect for my Cisapride assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done during method validation by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2]

  • Matrix Factor (MF) < 1 indicates ion suppression.

  • Matrix Factor (MF) > 1 indicates ion enhancement.

The internal standard normalized matrix factor is then calculated to ensure that the internal standard adequately compensates for the matrix effect. The coefficient of variation (CV%) of the internal standard-normalized matrix factors across different lots of the biological matrix should ideally be ≤15%.[5]

Q4: What are the typical acceptance criteria for a validated bioanalytical method for Cisapride?

A4: Based on regulatory guidelines from bodies like the FDA and EMA, a validated bioanalytical method should meet the following criteria:[6][7][8][9][10]

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ).[7][8][9]
Precision Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ).[7][8][9]
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[7]
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal values (±20% at LLOQ).[6]
Matrix Effect The CV of the internal standard-normalized matrix factor should be ≤15%.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High variability in Cisapride quantification across different plasma lots. Inconsistent matrix effects between different sources of plasma.Ensure this compound is used as the internal standard to compensate for this variability. Evaluate the matrix factor across at least six different lots of plasma during method validation.[8]
Poor peak shape (tailing, fronting, or splitting) for Cisapride. 1. Inappropriate injection solvent (stronger than the initial mobile phase).2. Column contamination or degradation.3. Co-eluting interferences.1. Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase conditions.[11]2. Implement a column wash step after each batch. If the problem persists, replace the column.3. Optimize the chromatographic gradient to better separate Cisapride from interfering peaks.[11]
Low signal intensity or complete signal loss for Cisapride. Significant ion suppression.1. Improve sample preparation to remove interfering matrix components (e.g., phospholipids). Consider solid-phase extraction (SPE) for cleaner extracts.[12][13]2. Adjust the chromatographic method to shift the retention time of Cisapride away from regions of high ion suppression.[12]3. Optimize the ion source parameters (e.g., temperature, gas flows) on the mass spectrometer.
Internal standard (this compound) signal is unstable or low. 1. Degradation of the internal standard stock or working solution.2. Inconsistent addition of the internal standard during sample preparation.1. Prepare fresh stock and working solutions of this compound. Verify its stability under the storage conditions used.2. Review the pipetting technique and ensure the internal standard is added accurately and consistently to all samples, standards, and QCs.
Carryover of Cisapride in blank samples injected after a high concentration standard. Adsorption of Cisapride onto components of the LC-autosampler system.1. Optimize the autosampler wash procedure, using a strong organic solvent in the wash solution.[14]2. Inject blank samples after high concentration samples to confirm the effectiveness of the wash procedure.[6]

Experimental Protocol: Quantification of Cisapride in Human Plasma

This protocol is a representative example based on established methods for similar analytes and should be fully validated before use.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 300 µL of human plasma into a microcentrifuge tube.

  • Add 30 µL of this compound working solution (internal standard).

  • Vortex mix briefly.

  • Add 1200 µL of an extraction solvent (e.g., diethyl ether: ethyl acetate 70:30 v/v).[5]

  • Vortex mix for 1 minute.

  • Centrifuge at 17,000 x g for 5 minutes at 4°C.[5]

  • Freeze the aqueous layer at -70°C and transfer the organic supernatant to a clean tube.[5]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water).[5]

2. UPLC-MS/MS Conditions

ParameterSetting
UPLC System Waters Acquity UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, ramp to 5% A over 2 min, hold for 0.5 min, return to initial conditions
Injection Volume 5 µL[5]
Column Temperature 40°C[5]
Autosampler Temp 10°C[5]
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C[5]
Desolvation Temp 450°C[5]
MRM Transitions Cisapride: 466.2 > 184.1This compound: 472.2 > 190.1
Collision Energy Cisapride: 30 VThis compound: 30 V

Note: MS/MS parameters such as collision energy and cone voltage should be optimized for the specific instrument being used.

Visualizations

Matrix_Effect_Compensation Cisapride Cisapride (Analyte) IS_Addition Add this compound (Internal Standard) Cisapride->IS_Addition Matrix Matrix Components (e.g., Phospholipids) Matrix->IS_Addition Extraction Extraction (LLE or SPE) IS_Addition->Extraction LC LC Separation Extraction->LC MS Ion Source (ESI) LC->MS MS->Matrix Ion Suppression Detector MS Detector (MRM) MS->Detector Ratio Calculate Peak Area Ratio (Cisapride / this compound) Detector->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Workflow for mitigating matrix effects using a stable isotope-labeled internal standard.

Troubleshooting_Logic start Inaccurate or Imprecise Cisapride Results check_is Check Internal Standard (IS) Performance start->check_is check_chroma Evaluate Chromatography (Peak Shape, Retention Time) check_is->check_chroma IS Signal Stable fix_is Prepare fresh IS solutions. Verify pipetting accuracy. check_is->fix_is IS Signal Unstable check_matrix Assess Matrix Effects check_chroma->check_matrix Good Peak Shape & Stable Retention Time fix_chroma Optimize injection solvent. Check for column contamination. Adjust LC gradient. check_chroma->fix_chroma Poor Peak Shape or RT Shift result_ok Results are Reliable check_matrix->result_ok IS Compensates for Matrix Effect fix_matrix Improve sample cleanup (e.g., use SPE). Modify chromatography to avoid suppression zones. check_matrix->fix_matrix High Matrix Effect Variability (IS Normalization Fails) fix_is->start Re-run fix_chroma->start Re-run fix_matrix->start Re-run

Caption: A logical workflow for troubleshooting common issues in Cisapride quantification.

References

Troubleshooting poor peak shape with Cisapride-d6 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cisapride-d6 Internal Standard

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape with the this compound internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant peak tailing with my this compound internal standard. What are the most common causes?

A1: Peak tailing for this compound, a basic compound, is most often attributed to secondary interactions with the stationary phase and other analytical factors. The primary causes include:

  • Silanol Interactions: Cisapride, being a basic compound with a pKa around 7.8, can interact with acidic silanol groups on the surface of silica-based columns. These interactions lead to a secondary retention mechanism, causing the peak to tail.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites. This is especially true when operating at a high pH.

  • Mobile Phase pH: If the pH of the mobile phase is not sufficiently low to keep the silanol groups protonated (neutral), their interaction with the protonated basic analyte will be more pronounced.

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion, including tailing.

  • Contamination: Buildup of contaminants from the sample matrix on the column can also create active sites for secondary interactions.

Q2: My this compound peak is showing fronting. What could be the issue?

A2: Peak fronting is less common than tailing for basic compounds but can occur under specific circumstances:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

  • Column Collapse: A sudden physical change in the column bed, often referred to as column collapse, can lead to peak fronting. This can be caused by operating the column under harsh conditions (e.g., high pH and temperature) that are not suitable for the stationary phase.

  • High Analyte Concentration: In some cases of severe column overload, peak fronting can be observed.

Q3: I am seeing a split peak for this compound. What are the likely causes?

A3: Split peaks can be caused by a number of issues, both chemical and physical:

  • Partially Blocked Column Frit: If the inlet frit of the column is partially blocked with particulate matter from the sample or system, it can cause the sample to be introduced onto the column in a non-uniform way, leading to a split peak.

  • Column Void: A void or channel in the column packing material at the inlet can cause the sample to travel through the column via two different paths, resulting in a split or misshapen peak.

  • Sample Injection Issues: Problems with the autosampler, such as incomplete filling of the sample loop or issues with the injection valve, can lead to a split peak.

  • Co-elution with an Interfering Compound: While less likely for a stable isotope-labeled internal standard, it is possible that an interfering substance from the matrix is co-eluting and has a similar mass transition.

Q4: Can the stability of this compound affect its peak shape?

A4: Yes, the chemical stability of this compound can impact its peak shape. Cisapride is known to be susceptible to degradation, primarily through N-dealkylation and aromatic hydroxylation. If the internal standard solution has degraded over time, you may be injecting a mixture of this compound and its degradation products. If these degradants have different chromatographic properties but are not fully resolved from the parent peak, it can lead to peak broadening, tailing, or the appearance of shoulder peaks.

Quantitative Data Summary

The following table summarizes a representative set of starting parameters for an LC-MS/MS method for the analysis of Cisapride and its deuterated internal standard, this compound. These parameters may require further optimization for your specific application and instrumentation.

ParameterRepresentative Value
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 90-95% B over 3-5 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Cisapride) Q1: 466.2 m/z -> Q3: 184.1 m/z[1]
MRM Transition (this compound) Q1: 472.2 m/z -> Q3: 190.1 m/z (representative, assuming +6 Da on a stable part of the molecule)
Sample Preparation Protein precipitation (e.g., with acetonitrile) or Liquid-Liquid Extraction (e.g., with diethyl ether/ethyl acetate)[1]

Experimental Protocols

Representative Sample Preparation Protocol (Protein Precipitation)
  • Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in mobile phase A to improve peak shape and sensitivity.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical workflow for troubleshooting poor peak shape observed with the this compound internal standard.

TroubleshootingWorkflow start Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue System-Level Issue check_all_peaks->system_issue Yes is_specific_issue IS-Specific Issue check_all_peaks->is_specific_issue No check_frit Check Column Frit for Blockage system_issue->check_frit check_connections Inspect for Leaks and Extra-Column Volume check_frit->check_connections replace_column Replace Column check_connections->replace_column check_is_solution Check IS Solution (Degradation, Purity) is_specific_issue->check_is_solution optimize_mobile_phase Optimize Mobile Phase (pH, Additives) check_is_solution->optimize_mobile_phase check_sample_prep Review Sample Prep (Solvent Mismatch, Overload) optimize_mobile_phase->check_sample_prep DegradationPathway cisapride Cisapride / this compound n_dealkylation N-dealkylation cisapride->n_dealkylation hydroxylation Aromatic Hydroxylation cisapride->hydroxylation norcisapride Norcisapride n_dealkylation->norcisapride hydroxylated_metabolite Hydroxylated Metabolites hydroxylation->hydroxylated_metabolite

References

Technical Support Center: Isotopic Interference with Cisapride-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Cisapride-d6 as an internal standard in analytical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterium-labeled version of Cisapride, a gastroprokinetic agent. It is commonly used as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Cisapride in biological matrices like plasma.[1] The key advantage of using a stable isotope-labeled internal standard like this compound is that it is chemically and physically very similar to the analyte (Cisapride). This similarity helps to compensate for variations that can occur during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.

Q2: I am observing a small shift in the retention time of this compound compared to Cisapride. Is this normal?

Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon. This is often referred to as a "chromatographic isotope effect." Deuterium atoms are slightly larger and can have different electronic properties than hydrogen atoms, which can lead to subtle differences in how the molecule interacts with the stationary phase of the chromatography column. While often minimal, this shift is an important factor to consider during method development and validation.

Q3: Can the retention time shift between Cisapride and this compound affect my results?

A significant retention time shift can potentially impact the accuracy of your results, especially if it leads to differential matrix effects. Matrix effects occur when components in the biological sample (e.g., salts, lipids, proteins) either suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer's ion source. If Cisapride and this compound elute at slightly different times, they may experience different matrix effects, leading to an inaccurate analyte-to-internal standard ratio and, consequently, an incorrect quantification. It is crucial to evaluate matrix effects during method validation to ensure that any observed retention time shift does not compromise the accuracy of the assay.

Q4: What are the expected precursor and product ions for Cisapride and this compound in MS/MS analysis?

Based on available data where Cisapride was used as an internal standard for the analysis of a related compound, a common multiple reaction monitoring (MRM) transition for Cisapride is the precursor ion [M+H]⁺ at m/z 466.23 and the product ion at m/z 184.09.[2]

For this compound, the deuterium atoms are located on the propoxypropyl chain. This will increase the mass of the precursor ion by 6 Da. Therefore, the expected precursor ion [M+H]⁺ for this compound would be at m/z 472.23. Since the fragmentation to produce the product ion at m/z 184.09 likely involves cleavage at a position remote from the deuterated chain, the product ion for this compound is expected to be the same as for unlabeled Cisapride.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cisapride466.23184.09
This compound472.23184.09

Note: These are predicted transitions and should be confirmed experimentally by direct infusion of the analytical standards into the mass spectrometer.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Low Signal Intensity for this compound

  • Potential Cause: Suboptimal chromatographic conditions.

    • Troubleshooting Steps:

      • Verify the composition and pH of your mobile phase.

      • Ensure the column is properly conditioned and has not exceeded its lifetime.

      • Experiment with different gradient profiles or isocratic conditions to improve peak shape.

  • Potential Cause: Inefficient ionization.

    • Troubleshooting Steps:

      • Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound by infusing a standard solution directly into the mass spectrometer.

      • Check for any blockages in the sample path or ion source.

  • Potential Cause: Degradation of the internal standard.

    • Troubleshooting Steps:

      • Prepare fresh working solutions of this compound from a reliable stock.

      • Evaluate the stability of this compound in the sample matrix and under the storage conditions used in your workflow.

Issue 2: Inconsistent or High Variability in the Analyte/Internal Standard Area Ratio

  • Potential Cause: Differential matrix effects.

    • Troubleshooting Steps:

      • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

      • If the retention time shift between Cisapride and this compound is significant and falls within a region of strong matrix effects, adjust the chromatography to bring their elution times closer together. This may involve changing the mobile phase composition, gradient, or even the column chemistry.

      • Improve sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove more of the interfering matrix components.

  • Potential Cause: Cross-talk between MRM transitions.

    • Troubleshooting Steps:

      • Ensure that the dwell times for the MRM transitions of the analyte and internal standard are appropriate and that there is sufficient separation to prevent cross-talk.

      • Verify that there is no in-source fragmentation of the analyte that could produce an ion at the same m/z as the internal standard's precursor ion.

Issue 3: Inaccurate Quantification in Quality Control Samples

  • Potential Cause: Incorrect concentration of the this compound working solution.

    • Troubleshooting Steps:

      • Carefully re-prepare the internal standard working solution from a certified stock solution.

      • Verify the concentration of the stock solution if possible.

  • Potential Cause: Issues with the calibration curve.

    • Troubleshooting Steps:

      • Prepare a fresh set of calibration standards.

      • Evaluate the linearity and weighting of the calibration curve.

      • Ensure that the internal standard response is consistent across all calibration points.

Experimental Protocols

Example Protocol: Bioanalytical Method for Cisapride in Human Plasma

This is a generalized protocol based on common practices for similar analyses. It should be fully validated before use in a regulated environment.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Example)

  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient from a low percentage of mobile phase B to a high percentage over several minutes will likely be required to achieve good separation. This needs to be optimized.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Cisapride: Q1 m/z 466.2 -> Q3 m/z 184.1 (Collision Energy to be optimized)

    • This compound: Q1 m/z 472.2 -> Q3 m/z 184.1 (Collision Energy to be optimized)

Visualizations

Fragmentation_Pathway cluster_cisapride Cisapride cluster_cisapride_d6 This compound Cisapride_Structure Cisapride [M+H]⁺ m/z 466.2 Fragment_184 Fragment Ion m/z 184.1 Cisapride_Structure->Fragment_184 Collision-Induced Dissociation Cisapride_d6_Structure This compound [M+H]⁺ m/z 472.2 Fragment_184_d6 Fragment Ion m/z 184.1 Cisapride_d6_Structure->Fragment_184_d6 Collision-Induced Dissociation

Caption: Proposed fragmentation of Cisapride and this compound in MS/MS.

Troubleshooting_Workflow start Inconsistent Analyte/IS Ratio check_chromatography Review Chromatograms: - Peak Shape - Retention Times start->check_chromatography check_matrix_effects Perform Post-Column Infusion Experiment check_chromatography->check_matrix_effects is_shift_in_suppression Is Retention Time Shift in a Region of Ion Suppression? check_matrix_effects->is_shift_in_suppression optimize_chromatography Optimize Chromatography: - Adjust Gradient - Change Mobile Phase is_shift_in_suppression->optimize_chromatography Yes check_ms_parameters Review MS/MS Parameters: - Dwell Times - Collision Energies is_shift_in_suppression->check_ms_parameters No improve_cleanup Improve Sample Clean-up optimize_chromatography->improve_cleanup revalidate_method Re-validate Method improve_cleanup->revalidate_method is_cross_talk Is Cross-Talk Suspected? check_ms_parameters->is_cross_talk adjust_ms_method Adjust Dwell Times or Transitions is_cross_talk->adjust_ms_method Yes is_cross_talk->revalidate_method No adjust_ms_method->revalidate_method

Caption: Troubleshooting workflow for inconsistent analyte/internal standard ratios.

References

Technical Support Center: Cisapride-d6 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of cisapride-d6 in biological matrices during storage. As a deuterated internal standard, the stability of this compound is critical for the accuracy and reproducibility of bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for ensuring the stability of this compound in plasma, blood, and urine?

While specific long-term stability data for this compound is not extensively published, general guidance for deuterated internal standards suggests that storage at ultra-low temperatures is optimal. For long-term storage, temperatures of -20°C or -80°C are recommended to minimize degradation.[1][2][3][4][5][6] Short-term storage, such as on the benchtop during sample processing, should be kept to a minimum.

Q2: How many freeze-thaw cycles can samples containing this compound typically endure without significant degradation?

Most bioanalytical method validation guidelines require assessing the stability of an analyte and its internal standard for at least three freeze-thaw cycles.[2][3] It is crucial to perform this experiment during your method development to determine the specific stability of this compound under your experimental conditions. For many deuterated standards, stability is maintained through 3-5 freeze-thaw cycles.

Q3: What is "bench-top" stability, and why is it important for this compound?

Bench-top stability refers to the stability of the analyte and internal standard in the biological matrix at room temperature for a period that simulates the sample handling and extraction process.[7] This is a critical parameter to evaluate as it ensures that no significant degradation of this compound occurs during the time samples are left on the lab bench before and during analysis.

Q4: Are there any known interferents or matrix effects that can affect this compound stability?

While specific interferents for this compound are not documented, general sources of variability in internal standard response can include matrix effects, inconsistencies in sample preparation, and issues with the analytical instrument.[8][9] It is essential to use a stable isotope-labeled internal standard like this compound to compensate for these variabilities.[9]

Troubleshooting Guide: Internal Standard Stability Issues

Unexpected variability in this compound response can compromise the accuracy of your results. This guide provides potential causes and solutions for common stability-related issues.

Issue Potential Cause Troubleshooting Steps
Decreasing this compound signal over time in stored samples Degradation during long-term storage. 1. Verify the storage temperature has been consistently maintained. 2. Re-evaluate long-term stability by analyzing stored QC samples against freshly prepared calibration standards. 3. Consider storing samples at a lower temperature (e.g., -80°C instead of -20°C).
Inconsistent this compound response after freeze-thaw cycles Degradation due to repeated freezing and thawing. 1. Limit the number of freeze-thaw cycles for all study samples. 2. Aliquot samples into smaller volumes to avoid repeated thawing of the entire sample. 3. Re-validate the freeze-thaw stability for the specific number of cycles your samples will undergo.[2][3]
Variable this compound signal in a single analytical run Bench-top instability. 1. Minimize the time samples are kept at room temperature. 2. Process samples in smaller batches to reduce the time they spend on the bench. 3. Perform a bench-top stability experiment that accurately reflects your sample handling time.
Erratic this compound peak areas across all samples Issues with stock or working solutions. 1. Prepare fresh stock and working solutions of this compound. 2. Verify the concentration and purity of the this compound standard. 3. Assess the stability of stock and working solutions at their storage conditions.

Experimental Protocols & Data

Table 1: Long-Term Stability of this compound (Expected)

This experiment evaluates the stability of this compound in a biological matrix over an extended period under specific storage conditions.

Storage TemperatureDurationAnalyte Concentration (Low QC)Analyte Concentration (High QC)% Recovery (vs. Freshly Prepared)
-20°C30 DaysExpected: Within ±15% of nominalExpected: Within ±15% of nominalExpected: 85-115%
90 DaysExpected: Within ±15% of nominalExpected: Within ±15% of nominalExpected: 85-115%
-80°C90 DaysExpected: Within ±15% of nominalExpected: Within ±15% of nominalExpected: 85-115%
180 DaysExpected: Within ±15% of nominalExpected: Within ±15% of nominalExpected: 85-115%
Table 2: Freeze-Thaw Stability of this compound (Expected)

This experiment assesses the stability of this compound after repeated freeze-thaw cycles.

Number of CyclesAnalyte Concentration (Low QC)Analyte Concentration (High QC)% Recovery (vs. Cycle 0)
1Expected: Within ±15% of nominalExpected: Within ±15% of nominalExpected: 85-115%
3Expected: Within ±15% of nominalExpected: Within ±15% of nominalExpected: 85-115%
5Expected: Within ±15% of nominalExpected: Within ±15% of nominalExpected: 85-115%
Table 3: Bench-Top Stability of this compound (Expected)

This experiment determines the stability of this compound at room temperature for a duration that mimics sample processing.

Duration at Room Temp.Analyte Concentration (Low QC)Analyte Concentration (High QC)% Recovery (vs. Time 0)
4 hoursExpected: Within ±15% of nominalExpected: Within ±15% of nominalExpected: 85-115%
8 hoursExpected: Within ±15% of nominalExpected: Within ±15% of nominalExpected: 85-115%
24 hoursExpected: Within ±15% of nominalExpected: Within ±15% of nominalExpected: 85-115%

Methodologies

1. Long-Term Stability Assessment:

  • Prepare replicate quality control (QC) samples at low and high concentrations in the desired biological matrix (plasma, blood, or urine).

  • Analyze a set of these QC samples at day 0 to establish a baseline.

  • Store the remaining QC samples at the intended long-term storage temperatures (e.g., -20°C and -80°C).

  • At specified time points (e.g., 30, 90, 180 days), retrieve a set of stored QCs and analyze them against a freshly prepared calibration curve.

  • The mean concentration of the stored QCs should be within ±15% of the nominal concentration.

2. Freeze-Thaw Stability Assessment:

  • Prepare replicate QC samples at low and high concentrations.

  • Subject the samples to the desired number of freeze-thaw cycles. A typical cycle consists of freezing the samples at the intended storage temperature for at least 12 hours and then thawing them unassisted at room temperature.

  • After the final thaw cycle, analyze the samples against a freshly prepared calibration curve.

  • The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

3. Bench-Top Stability Assessment:

  • Prepare replicate QC samples at low and high concentrations.

  • Place the samples on a lab bench at room temperature for a predetermined period that reflects the expected duration of sample preparation.

  • At the end of the period, process and analyze the samples against a freshly prepared calibration curve.

  • The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Visualized Workflows

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_lts Long-Term Stability cluster_ft Freeze-Thaw Stability cluster_bt Bench-Top Stability cluster_analysis Analysis & Evaluation Prep Prepare Low & High Conc. QCs in Matrix Store_LTS Store QCs at -20°C & -80°C Prep->Store_LTS Cycle_FT Perform Freeze-Thaw Cycles (e.g., 3-5x) Prep->Cycle_FT Store_BT Keep QCs at Room Temp (e.g., 4, 8, 24h) Prep->Store_BT Analyze_LTS Analyze at Timepoints (e.g., 30, 90, 180 days) Store_LTS->Analyze_LTS Analysis Analyze vs. Fresh Calibration Curve Analyze_LTS->Analysis Analyze_FT Analyze after Final Thaw Cycle_FT->Analyze_FT Analyze_FT->Analysis Analyze_BT Analyze after Specified Duration Store_BT->Analyze_BT Analyze_BT->Analysis Evaluation Evaluate: % Recovery within 85-115% Analysis->Evaluation

Caption: General workflow for assessing the stability of this compound.

Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_action Corrective Actions Issue Inconsistent IS Signal Check_Storage Verify Storage Conditions Issue->Check_Storage Check_Handling Review Sample Handling Procedures Issue->Check_Handling Check_Solutions Assess Stock/Working Solutions Issue->Check_Solutions Optimize Optimize Storage/Handling Check_Storage->Optimize Check_Handling->Optimize Prepare_New Prepare Fresh Solutions Check_Solutions->Prepare_New Revalidate Re-run Stability Experiments Optimize->Revalidate Prepare_New->Revalidate

Caption: Troubleshooting workflow for inconsistent internal standard signals.

References

Technical Support Center: Addressing Ion Suppression in ESI-MS with Cisapride-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS), with a specific focus on the use of Cisapride-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is a phenomenon observed in ESI-MS where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2][3] This results in a decreased signal intensity for the analyte of interest, which can lead to inaccurate and unreliable quantitative results.[4][5] The "matrix" refers to all components in the sample other than the analyte itself, such as salts, proteins, lipids, and detergents.[2]

Q2: What are the common causes of ion suppression?

A2: Ion suppression can be caused by several factors, including:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix compete with the analyte for ionization.[1][6][7]

  • High Analyte Concentration: At high concentrations (>10⁻⁵ M), the ESI response can become non-linear, leading to self-suppression.[5]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate, TRIS) and ion-pairing reagents can crystallize at the ESI probe tip, reducing ionization efficiency.[8] Strong bases like triethylamine (TEA) in positive ion mode and acids like trifluoroacetic acid (TFA) in negative ion mode are also known to cause suppression.[8]

  • Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[5][9]

  • Competition for Charge: A limited number of charges are available on the surface of the ESI droplets. Compounds with higher proton affinity or surface activity can preferentially be ionized, suppressing the ionization of the analyte.[9][10]

Q3: Why is this compound used as an internal standard?

A3: this compound is a deuterium-labeled analog of Cisapride.[11] Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard for quantitative LC-MS analysis.[12] They are used to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects that cause ion suppression.[2][13] Because this compound has nearly identical physicochemical properties to the unlabeled Cisapride, it will co-elute and experience similar degrees of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[6]

Q4: Can a stable isotope-labeled internal standard like this compound completely eliminate ion suppression issues?

A4: While highly effective, SIL internal standards may not always perfectly compensate for ion suppression under all conditions.[13] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the deuterated standard and the analyte.[6] If the ion suppression is not uniform across the entire peak width, this slight retention time difference can lead to the analyte and the internal standard experiencing different degrees of suppression, potentially affecting accuracy. It is crucial to verify that the analyte and SIL internal standard co-elute as closely as possible.

Troubleshooting Guides

Problem 1: Low or inconsistent signal for my analyte (Cisapride) even with this compound as an internal standard.

Possible Cause & Solution

Possible Cause Troubleshooting Step Rationale
Significant Matrix Effects 1. Improve Sample Preparation: Implement more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[2][14]To remove a larger portion of interfering matrix components before LC-MS analysis.
2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[5][9]This is a quick way to check if high matrix concentration is the issue, but may compromise the limit of detection.
Chromatographic Co-elution with Suppressing Agents 1. Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to separate the analyte from the region of ion suppression.[2]To ensure the analyte elutes in a "clean" region of the chromatogram where there are fewer co-eluting interferences.
Isotope Effect 1. Check for Chromatographic Separation: Overlay the chromatograms of Cisapride and this compound. If there is a noticeable separation, adjust the chromatography to bring them closer together.To ensure both compounds experience the same degree of ion suppression.
Instrumental Issues 1. Clean the Ion Source: Contamination of the ion source can lead to poor ionization and signal suppression.[15]A clean source is essential for optimal performance.
2. Check ESI Source Parameters: Optimize parameters like spray voltage, gas flow, and temperature.To ensure efficient desolvation and ionization.
Problem 2: How can I identify if ion suppression is occurring in my assay?

Solution: A post-column infusion experiment is a standard method to identify regions of ion suppression.[14][16]

Experimental Protocol: Post-Column Infusion

  • Preparation:

    • Prepare a solution of your analyte (e.g., Cisapride) at a concentration that gives a stable and moderate signal.

    • Set up a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min).

    • Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the MS inlet.

  • Procedure:

    • Start the LC flow with the mobile phase.

    • Begin infusing the analyte solution via the syringe pump. You should observe a stable, elevated baseline signal for your analyte in the mass spectrometer.

    • Inject a blank matrix sample (e.g., extracted plasma without the analyte or internal standard) onto the LC column.

  • Analysis:

    • Monitor the analyte signal throughout the chromatographic run.

    • Any dips or decreases in the stable baseline signal indicate regions where co-eluting matrix components are causing ion suppression.[16]

    • Conversely, any increases in the baseline would indicate ion enhancement.

  • Action:

    • Compare the retention time of your analyte and internal standard with the regions of ion suppression identified.

    • If they overlap, modify your chromatographic method to shift the elution of your compounds away from these suppression zones.[16]

Visualizing Ion Suppression and Mitigation

Below are diagrams illustrating the concept of ion suppression and a typical workflow for troubleshooting it.

IonSuppressionMechanism cluster_ESI_Source ESI Source Droplet Droplet with Analyte & Matrix GasPhaseAnalyte Gas-Phase Analyte Ions Droplet->GasPhaseAnalyte Ionization GasPhaseMatrix Gas-Phase Matrix Ions Droplet->GasPhaseMatrix Competition Analyte Analyte Analyte->Droplet Matrix Matrix Component Matrix->Droplet MS_Inlet To Mass Analyzer GasPhaseAnalyte->MS_Inlet

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Low/Inconsistent Analyte Signal CheckIS IS Signal Also Low? Start->CheckIS PostColumnInfusion Perform Post-Column Infusion Experiment CheckIS->PostColumnInfusion Yes CleanSource Clean Ion Source & Optimize Parameters CheckIS->CleanSource No ImproveSamplePrep Improve Sample Preparation (SPE/LLE) Result Signal Restored ImproveSamplePrep->Result OptimizeChroma Optimize Chromatography OptimizeChroma->ImproveSamplePrep PostColumnInfusion->OptimizeChroma CleanSource->Result

Caption: Troubleshooting Workflow for Ion Suppression.

References

Technical Support Center: Improving Cisapride and Cisapride-d6 Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction and recovery of Cisapride and its deuterated internal standard, Cisapride-d6. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Cisapride that influence its extraction?

A1: Understanding the physicochemical properties of Cisapride is crucial for developing an effective extraction strategy. Cisapride is a weak base, and its solubility and partitioning behavior are highly dependent on pH. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of Cisapride

PropertyValueImplication for Extraction
Molecular Weight 465.9 g/mol [1][2]Standard molecular weight for a small molecule drug.
LogP 3.4[1][2]Indicates good lipophilicity, suggesting it will partition well into organic solvents.
pKa ~9.8 (for the piperidine nitrogen)As a weak base, Cisapride will be ionized (more water-soluble) at pH < 9.8 and neutral (more organic-soluble) at pH > 9.8. Adjusting sample pH is critical for efficient extraction.[3]
Solubility Insoluble in water[4]; Soluble in DMF, DMSO, and Methanol[5]Requires organic solvents for solubilization. To increase solubility, heating to 37°C and sonication can be employed.[6]

This compound, as an internal standard, is expected to have nearly identical chemical properties and therefore similar extraction behavior to unlabeled Cisapride.[5]

Q2: What are the common causes of poor recovery for Cisapride and this compound?

A2: Low recovery is a frequent issue in bioanalysis. For Cisapride, the primary causes include:

  • Incorrect pH: Failure to optimize the sample pH is the most common reason for poor recovery. For efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa of Cisapride (i.e., pH > 11.8).[7][8]

  • Inappropriate Solvent Selection: The choice of extraction solvent in Liquid-Liquid Extraction (LLE) or the elution solvent in Solid-Phase Extraction (SPE) is critical. The solvent must effectively solubilize Cisapride while minimizing the co-extraction of interfering matrix components.[9]

  • Adsorption to Surfaces: Cisapride can adsorb to glass or plastic surfaces, especially at low concentrations. Using silanized glassware or low-binding polypropylene tubes can mitigate this issue.

  • Analyte Degradation: Cisapride can be susceptible to degradation, particularly hydrolysis in acidic conditions.[10] Sample processing should be performed promptly, and samples should be stored at appropriate temperatures (e.g., 4°C or -20°C) to minimize degradation.[11]

  • Matrix Effects: Components of the biological matrix (e.g., proteins, lipids) can interfere with the extraction process or cause ion suppression/enhancement in mass spectrometry-based detection.[12][13]

Troubleshooting Low Recovery

This section addresses specific problems you may encounter during the extraction of Cisapride and this compound.

Q3: My recovery is inconsistent between samples when using Liquid-Liquid Extraction (LLE). What should I check?

A3: Inconsistent LLE recovery is often related to variations in sample handling and preparation.

  • Check pH Consistency: Ensure the pH of every sample is uniformly adjusted. Use a calibrated pH meter and add the basifying agent dropwise while vortexing to ensure homogeneity.

  • Vortexing/Shaking Time and Intensity: Standardize the mixing time and intensity. Inadequate mixing can lead to incomplete partitioning of the analyte into the organic phase.[9]

  • Phase Separation: Ensure complete separation of the aqueous and organic layers before aspirating the organic phase. Centrifugation can help break up emulsions and create a distinct interface.

  • Internal Standard Addition: Verify that the internal standard (this compound) is added accurately to all samples, standards, and quality controls before any extraction steps.

Q4: I am experiencing low recovery with Solid-Phase Extraction (SPE). How can I improve it?

A4: Low recovery in SPE can stem from several factors related to the sorbent and the solvents used. The diagram below outlines a troubleshooting workflow.

SPE_Troubleshooting Start Low SPE Recovery Check_Conditioning Did Sorbent Dry Out After Conditioning? Start->Check_Conditioning Check_pH Is Sample pH Optimized for Analyte Retention? Check_Conditioning->Check_pH No Solution_Conditioning Re-run: Ensure sorbent remains wet post-conditioning. (Polymeric sorbents are more forgiving) Check_Conditioning->Solution_Conditioning Yes Check_Wash Is Analyte Eluting During Wash Step? Check_pH->Check_Wash Yes Solution_pH Adjust sample pH to be ~2 units below pKa (pH < 7.8) to ensure Cisapride is charged and retains on reversed-phase sorbent. Check_pH->Solution_pH No Check_Elution Is Elution Solvent Strong Enough? Check_Wash->Check_Elution No Solution_Wash Decrease organic strength of the wash solvent. Analyze wash fraction for analyte. Check_Wash->Solution_Wash Yes Solution_Elution Increase organic strength or change solvent. Consider adding NH4OH to elution solvent to neutralize Cisapride. Check_Elution->Solution_Elution No End Improved Recovery Check_Elution->End Yes Solution_Conditioning->End Solution_pH->End Solution_Wash->End Solution_Elution->End

Caption: Troubleshooting workflow for low SPE recovery.

Key considerations for SPE:

  • Sorbent Choice: For Cisapride, a reversed-phase sorbent (like C18 or a polymeric sorbent) is a good starting point.[14] Polymeric sorbents are often more robust and less prone to drying out.[15]

  • Conditioning and Equilibration: These steps are critical for activating the sorbent and ensuring proper interaction with the analyte. Do not allow silica-based sorbents to dry out after conditioning.[15]

  • Sample Loading: The pH of the sample should be adjusted to ensure Cisapride is in its ionized state (pH < 7.8) to promote retention on a reversed-phase column.

  • Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to leave Cisapride bound to the sorbent. A common wash solvent is a low percentage of methanol in water.

  • Elution Step: The elution solvent must be strong enough to desorb Cisapride. For a basic compound like Cisapride, using a high-percentage organic solvent (e.g., methanol) with a small amount of a base (e.g., ammonium hydroxide) will neutralize the analyte and facilitate its elution.[8]

Q5: I suspect protein binding is affecting my recovery after Protein Precipitation (PPT). What can I do?

A5: While PPT is a fast and simple method, co-precipitation of the analyte with the proteins can occur.

  • Choice of Solvent: Acetonitrile is generally the most effective organic solvent for precipitating plasma proteins.[13] Using a ratio of 3:1 (v/v) acetonitrile to plasma is recommended.[16]

  • Temperature: Perform the precipitation at a low temperature (e.g., on ice or at 4°C) to enhance protein removal.

  • Vortex and Centrifuge: Ensure thorough vortexing to break up protein-analyte complexes. Centrifuge at high speed (e.g., >10,000 x g) to form a tight pellet.[17]

  • Acidification: Adding a small amount of acid (like trichloroacetic acid, TCA) can improve protein removal and disrupt some protein-drug interactions. However, be mindful of Cisapride's stability in acidic conditions.[13]

Experimental Protocols

The following are detailed starting protocols for the extraction of Cisapride from human plasma. Optimization may be required based on your specific matrix and analytical instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed for high recovery by optimizing pH and solvent selection.

  • Sample Preparation:

    • Pipette 200 µL of plasma sample into a 2 mL polypropylene microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution. Vortex for 10 seconds.

  • pH Adjustment:

    • Add 50 µL of 1 M Sodium Hydroxide (NaOH) to basify the sample to pH > 12. Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol).

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

    • Transfer to an autosampler vial for analysis.

LLE_Workflow Start Start: Plasma Sample Add_IS 1. Add Internal Standard (this compound) Start->Add_IS Adjust_pH 2. Adjust pH > 12 (e.g., with 1M NaOH) Add_IS->Adjust_pH Add_Solvent 3. Add Organic Solvent (e.g., MTBE) Adjust_pH->Add_Solvent Mix 4. Vortex / Mix Add_Solvent->Mix Centrifuge 5. Centrifuge to Separate Phases Mix->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze End: LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a polymeric reversed-phase sorbent for robust cleanup.

  • Sorbent Conditioning:

    • Place a polymeric SPE cartridge (e.g., 30 mg/1 mL) on a vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding 20 µL of internal standard and diluting with 400 µL of 2% phosphoric acid in water. Vortex.

    • Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through at a rate of ~1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase. Vortex and transfer to an autosampler vial for analysis.

Protocol 3: Protein Precipitation (PPT)

This is a rapid protocol suitable for high-throughput analysis.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

    • Add 10 µL of this compound internal standard working solution.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample.

    • Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube for evaporation or directly to an autosampler vial for analysis (if dilution is acceptable).

  • (Optional) Evaporation and Reconstitution:

    • For increased sensitivity, evaporate the supernatant to dryness and reconstitute in a smaller volume of mobile phase.

Table 2: Comparison of Extraction Methods for Cisapride

MethodPrincipleAdvantagesDisadvantagesBest For
LLE Partitioning between two immiscible liquid phases based on analyte solubility.[12]High recovery; clean extracts; cost-effective.Can be labor-intensive; requires large solvent volumes; potential for emulsion formation.[18]Applications requiring very clean extracts and high recovery.
SPE Partitioning between a solid sorbent and a liquid phase based on analyte affinity.[3]High recovery and concentration factor; high selectivity; can be automated.[19]More expensive than LLE; method development can be complex.[3]Removing significant matrix interferences; analyte concentration from dilute samples.
PPT Protein removal by denaturation using an organic solvent or acid.[20]Fast; simple; inexpensive; suitable for high-throughput automation.[16][21]Less clean extracts (matrix effects); potential for analyte co-precipitation; results in sample dilution.[13][22]High-throughput screening where speed is prioritized over extract cleanliness.

References

Technical Support Center: Cisapride-d6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal variability issues encountered with Cisapride-d6 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard (IS)?

This compound is a stable isotope-labeled (SIL) version of the drug Cisapride, where six hydrogen atoms have been replaced with deuterium. SIL internal standards are considered the gold standard in quantitative mass spectrometry, particularly in bioanalysis.[1] They are used to compensate for variability during the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer source.[1][2] Because this compound is chemically and physically almost identical to the non-labeled analyte (Cisapride), it is expected to behave similarly during extraction and chromatography and experience similar effects from the sample matrix.[1][3]

Q2: What is considered acceptable signal variability for this compound?

While there is no universally mandated acceptance criterion for internal standard variability, a common expectation in regulated bioanalysis is that the IS response should be consistent across a run. The US FDA has provided guidance on evaluating IS responses. Generally, if the variability of the IS is not impacting the accuracy of the calibration standards and quality controls, the results may be acceptable.[1] However, significant or trending variations in the this compound signal (e.g., >15-20% relative standard deviation [RSD] in replicate injections of the same sample) warrant investigation.[4] Any unusual or sudden changes in the IS response within a batch should be examined.[5]

Q3: What are the primary causes of high signal variability for this compound?

High signal variability in a deuterated internal standard like this compound can stem from several sources throughout the analytical workflow.[1] These can be broadly categorized as:

  • Matrix Effects: This is the most common cause, where co-eluting endogenous or exogenous components from the biological sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of this compound.[6][7][8][9][10] Ion suppression is a major concern in LC-MS analysis.[7][11][12]

  • Sample Preparation Inconsistencies: Errors such as inconsistent sample volumes, incomplete mixing of the internal standard with the sample, or variable recovery during extraction can lead to signal fluctuation.[1][4]

  • LC-MS System Instability: Issues with the instrument, such as a fluctuating spray in the ion source, a contaminated mass spectrometer, autosampler performance issues, or a failing LC column, can cause signal drift and instability.[4][13]

  • Analyte-IS Crosstalk: In some cases, isotopes from the analyte can contribute to the signal of the internal standard, especially at high analyte concentrations.[14]

  • Internal Standard Degradation: Improper sample handling or storage could lead to the degradation of the internal standard in some samples but not others.[1]

Troubleshooting Guides

Problem 1: My this compound signal is showing high variability or a decreasing/increasing trend across my analytical run.

This is a common issue often linked to matrix effects or system instability. Follow this troubleshooting workflow to diagnose the problem.

G A High this compound Signal Variability Observed B Inject Neat Standard Solution (IS in solvent) Multiple Times (n=5-10) A->B C Is the signal consistent? (RSD < 15%) B->C D YES C->D Yes E NO C->E No F Problem is likely related to Sample Matrix or Preparation D->F G Problem is likely related to the LC-MS System E->G H Investigate Matrix Effects. Perform Post-Column Infusion Experiment. F->H I Review Sample Preparation Protocol. Check for consistency in pipetting, mixing, and extraction. F->I J Check for System Contamination. Run blank injections. G->J K Inspect Ion Source. Check for stable spray. G->K L Evaluate LC Column Performance. Check for pressure fluctuations or peak shape degradation. G->L M Solution: Improve Sample Cleanup (e.g., use SPE instead of PPT) H->M N Solution: Modify Chromatography to separate IS from interference H->N O Solution: Clean Ion Source, Capillary, and Cones K->O P Solution: Replace LC Column L->P

Caption: Troubleshooting workflow for this compound signal variability.

Problem 2: How do I confirm if ion suppression (a type of matrix effect) is the cause of my signal variability?

The most direct way to visualize when and where ion suppression occurs during your chromatographic run is by performing a post-column infusion experiment.[6][15] This experiment helps identify regions in the chromatogram where co-eluting matrix components are suppressing the MS signal.

Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify chromatographic regions where matrix components cause ion suppression.

Materials:

  • Your LC-MS/MS system.

  • A syringe pump.

  • A T-fitting.

  • A standard solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in mobile phase).

  • Blank, extracted biological matrix (the same type as your samples, e.g., plasma that has undergone your sample preparation procedure).

Methodology:

  • Setup:

    • Disconnect the LC outlet from the MS ion source.

    • Connect the LC outlet to one arm of the T-fitting.

    • Connect the syringe pump outlet to the second arm of the T-fitting.

    • Connect the third arm of the T-fitting to the MS ion source inlet.

    • This setup allows the constant flow from the syringe pump to mix with the eluent from the LC column before entering the mass spectrometer.

  • Infusion:

    • Fill the syringe with the this compound standard solution.

    • Begin infusing the solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Start the LC flow with your initial mobile phase conditions.

    • Monitor the this compound signal in the mass spectrometer. You should observe a stable, elevated baseline.[6]

  • Injection and Analysis:

    • Once a stable baseline is achieved, inject a blank mobile phase sample. The baseline should remain flat.[15]

    • Next, inject a sample of your extracted blank biological matrix.

    • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[6][15]

  • Interpretation:

    • If a significant dip in the signal occurs at the retention time of this compound, your method is suffering from matrix effects that are likely causing the observed signal variability.

G cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC LC Column Tee T-fitting LC->Tee LC Eluent Syringe Syringe Pump (this compound Solution) Syringe->Tee Constant Flow of IS MS Mass Spectrometer Ion Source Tee->MS Combined Flow G A 1. Aliquot Sample (e.g., Plasma) B 2. Add this compound (IS) A->B C 3. Vortex to Mix B->C D 4. Add Precipitation Solvent (e.g., Acetonitrile) C->D E 5. Vortex Vigorously D->E F 6. Centrifuge E->F G 7. Transfer Supernatant F->G H 8. Evaporate & Reconstitute G->H I 9. Inject into LC-MS/MS H->I

References

How to resolve isobaric interferences in Cisapride analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges during the quantification of Cisapride, with a focus on mass spectrometry-based methods.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference and does it affect Cisapride analysis?

A1: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them difficult to distinguish using a mass spectrometer alone. In the context of Cisapride analysis, the primary metabolite is norcisapride. As shown in Table 1, the exact masses of Cisapride and norcisapride are significantly different. Therefore, norcisapride is not an isobaric interference for Cisapride.

Table 1: Molecular Properties of Cisapride and Norcisapride

CompoundMolecular FormulaExact Mass (Da)
CisaprideC₂₃H₂₉ClFN₃O₄465.18306[1][2]
NorcisaprideC₁₄H₂₀ClN₃O₃313.11932[3][4]

While direct isobaric interference from major metabolites is not a primary concern, other analytical challenges can arise that may mimic such issues. These can include:

  • Co-elution of non-isobaric compounds: If other metabolites or endogenous matrix components are not chromatographically separated from Cisapride, they can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.

  • In-source fragmentation: A larger metabolite could potentially fragment within the ion source of the mass spectrometer to produce an ion with the same m/z as the Cisapride precursor ion.

  • Isomeric Interferences: While not documented for Cisapride, isomeric metabolites (compounds with the same molecular formula but different structures) would be isobaric and require chromatographic separation for accurate quantification.

Q2: I am observing an unexpected peak at the same retention time as Cisapride. How can I identify the source of this interference?

A2: An unexpected peak co-eluting with Cisapride can be investigated through a systematic approach. The following workflow can help identify the source of the interference.

Interference_Troubleshooting start Unexpected Peak Observed check_blank Analyze a Blank Sample (Solvent and Matrix) start->check_blank peak_present_blank Interference from Solvent or System Contamination check_blank->peak_present_blank Peak Present no_peak_blank Interference from Metabolites or Endogenous Components check_blank->no_peak_blank No Peak hrms_analysis Perform High-Resolution Mass Spectrometry (HRMS) Analysis no_peak_blank->hrms_analysis msms_fragmentation Analyze MS/MS Fragmentation Pattern hrms_analysis->msms_fragmentation compare_fragments Compare Fragmentation to Cisapride Standard msms_fragmentation->compare_fragments different_fragments Different Fragmentation: Co-eluting Compound compare_fragments->different_fragments Different identical_fragments Identical Fragmentation: Potential Isomer or In-source Fragment compare_fragments->identical_fragments Identical optimize_chromatography Optimize Chromatographic Separation different_fragments->optimize_chromatography identical_fragments->optimize_chromatography end Interference Resolved optimize_chromatography->end

Figure 1: Workflow for troubleshooting unexpected peaks in Cisapride analysis.

Troubleshooting Guides

Issue 1: Poor Chromatographic Separation of Cisapride and its Metabolites

Symptoms:

  • Broad or tailing peaks for Cisapride.

  • Incomplete resolution between Cisapride and other peaks.

  • Inconsistent retention times.

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Chemistry Use a C18 reversed-phase column for good retention and separation of Cisapride and its metabolites.[5]
Suboptimal Mobile Phase Composition Optimize the organic modifier (acetonitrile or methanol) and aqueous phase (e.g., ammonium formate or formic acid in water) gradient to achieve better separation. A typical mobile phase might consist of acetonitrile and a buffered aqueous solution.[5]
Incorrect pH of Mobile Phase Adjust the pH of the aqueous mobile phase. Since Cisapride is a basic compound, a slightly acidic pH (e.g., 3-4) can improve peak shape.
Flow Rate Too High or Too Low Optimize the flow rate to ensure efficient separation without excessive run times. A flow rate of 0.3-0.5 mL/min is a good starting point for a standard analytical HPLC column.

Experimental Protocol: Recommended HPLC Method for Cisapride and Norcisapride Separation

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Issue 2: Inaccurate Quantification due to Mass Spectrometer Interference

Symptoms:

  • High background noise in the chromatogram.

  • Non-linear calibration curves.

  • Poor reproducibility of quality control samples.

Possible Causes and Solutions:

CauseSolution
Non-optimal MRM Transitions Select specific and intense Multiple Reaction Monitoring (MRM) transitions for both Cisapride and an internal standard. The transition from the protonated molecule [M+H]⁺ to a stable product ion is typically used.[6]
In-source Fragmentation Optimize the cone voltage (or equivalent parameter) to minimize in-source fragmentation of other compounds that could produce ions at the m/z of Cisapride.
Matrix Effects Implement a robust sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components. The use of a stable isotope-labeled internal standard for Cisapride is highly recommended to compensate for matrix effects.
Low Mass Resolution If isobaric interference from an unknown compound is suspected, utilize a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap. HRMS can differentiate between compounds with very small mass differences.[7][8]

Table 2: Recommended MRM Transitions for Cisapride

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cisapride466.2184.025-35
Cisapride (Qualifier)466.2234.120-30

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Visualization of Analytical Strategy

The following diagram illustrates the logical flow for developing a robust LC-MS/MS method for Cisapride analysis, taking into account potential interferences.

Method_Development start Method Development Goal: Accurate Cisapride Quantification sample_prep Optimize Sample Preparation (SPE or LLE) start->sample_prep lc_separation Develop Chromatographic Separation (C18, Gradient Elution) sample_prep->lc_separation ms_optimization Optimize MS Parameters (MRM Transitions, Cone Voltage) lc_separation->ms_optimization validation Method Validation (Linearity, Accuracy, Precision) ms_optimization->validation routine_analysis Routine Sample Analysis validation->routine_analysis

Figure 2: Logical workflow for LC-MS/MS method development for Cisapride.

References

Adjusting Cisapride-d6 concentration for different sample types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Cisapride-d6 as an internal standard in bioanalytical methods. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results when analyzing different sample types.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in bioanalysis?

This compound is a deuterium-labeled stable isotope of Cisapride. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key function is to correct for variability during the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer. Since this compound is chemically identical to the analyte (Cisapride) but has a different mass, it experiences similar matrix effects and extraction efficiencies, leading to more accurate and precise quantification of the analyte.

Q2: How do I determine the optimal concentration of this compound for my assay?

The optimal concentration of your this compound internal standard should be consistent across all samples, including calibration standards, quality controls (QCs), and unknown samples. A general guideline is to use a concentration that provides a stable and reproducible signal without being excessively high, which could lead to detector saturation or isotopic interference with the analyte.

A common practice is to set the internal standard concentration at or near the geometric mean of the calibration curve. For example, if your calibration curve for Cisapride ranges from 1 ng/mL to 1000 ng/mL, a suitable concentration for this compound would be around 50-100 ng/mL. It is crucial to validate the chosen concentration to ensure it provides a consistent response across the entire calibration range and in different lots of the biological matrix.

Q3: Should I use a different concentration of this compound for plasma versus urine samples?

Not necessarily. The goal is to have a consistent and reliable internal standard signal across all samples in an analytical run. The decision to use different concentrations for plasma and urine would depend on the specific sample preparation methods and the expected matrix effects for each.

  • For similar sample preparation methods: If you are using a simple "dilute-and-shoot" method for both plasma and urine with comparable dilution factors, a single concentration of this compound may be appropriate.

  • For different sample preparation methods: If you are using protein precipitation for plasma and a more extensive solid-phase extraction (SPE) for urine, you might need to evaluate the this compound response in each matrix separately. However, the aim is still to achieve a similar final concentration of the internal standard in the reconstituted samples that are injected into the LC-MS/MS system.

It is highly recommended to perform a matrix effect evaluation during method development to determine if the this compound response is consistent in both plasma and urine. If significant differences in signal intensity are observed, adjusting the initial spiking concentration for one of the matrices might be necessary to bring the final response into a comparable range.

Q4: What are matrix effects, and how can they affect my results with this compound?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins). These effects can either suppress or enhance the analyte's signal, leading to inaccurate quantification.

Because this compound is a stable isotope-labeled internal standard, it co-elutes with the unlabeled Cisapride and is affected by the same matrix components in a nearly identical manner. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is largely compensated for, leading to more reliable results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in this compound peak area across samples Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).Review and standardize the sample preparation workflow. Use calibrated pipettes and ensure thorough mixing at each step.
Differential matrix effects between calibration standards and study samples.Evaluate matrix effects using different lots of the biological matrix. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE).
Instability of this compound in the sample or storage conditions.Assess the stability of this compound under the experimental conditions (e.g., freeze-thaw cycles, benchtop stability).
Low this compound signal intensity Suboptimal concentration of the internal standard.Increase the concentration of the this compound spiking solution. Ensure the final concentration in the injected sample is sufficient for a robust detector response.
Poor extraction recovery.Optimize the sample preparation method (e.g., change the extraction solvent, adjust the pH).
Ion suppression due to severe matrix effects.Implement a more effective sample cleanup procedure. Adjust the chromatography to separate the analyte and internal standard from interfering matrix components.
This compound signal in blank samples (no IS added) Cross-contamination between samples.Ensure proper cleaning of autosampler needles and injection ports. Run blank injections between high-concentration samples.
Isotopic contribution from a high concentration of unlabeled Cisapride.This is generally minimal with deuterated standards but can be checked by injecting a high-concentration standard of unlabeled Cisapride without the internal standard.

Experimental Protocols

The following are example protocols for sample preparation. The concentration of the this compound working solution should be optimized during method development. A good starting point for the working solution is 100 ng/mL, with 50 µL added to each sample.

Protocol 1: Protein Precipitation for Plasma Samples

This is a rapid and simple method for removing the majority of proteins from plasma samples.

  • Sample Aliquoting: Aliquot 100 µL of plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the this compound working solution to each tube. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition. Vortex to mix.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

LLE is a sample cleanup technique that separates analytes from interfering components based on their differential solubility in two immiscible liquids.

  • Sample Aliquoting: Aliquot 500 µL of urine into a glass culture tube.

  • Internal Standard Spiking: Add 50 µL of the this compound working solution.

  • pH Adjustment: Add 100 µL of 1 M sodium hydroxide to basify the sample. Vortex to mix.

  • Extraction: Add 2 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane, 80:20 v/v).

  • Mixing: Cap the tubes and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Injection: Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma or Urine

SPE provides a more thorough cleanup than protein precipitation or LLE and can be used for both plasma and urine samples. This protocol is a general guideline and should be optimized for the specific SPE cartridge used.

  • Sample Pre-treatment:

    • Plasma: Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid in water.

    • Urine: Centrifuge 1 mL of urine at 2,000 x g for 5 minutes. Use 500 µL of the supernatant.

  • Internal Standard Spiking: Add 50 µL of the this compound working solution to the pre-treated sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Internal Standard

Sample TypeSample Preparation MethodRecommended this compound Working Solution ConcentrationVolume to SpikeFinal Concentration in Initial Sample
PlasmaProtein Precipitation100 ng/mL50 µL50 ng/mL
UrineLiquid-Liquid Extraction100 ng/mL50 µL10 ng/mL
Plasma/UrineSolid-Phase Extraction100 ng/mL50 µLVaries with pre-treatment

Note: These are suggested starting concentrations and should be optimized during method development and validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma or Urine) spike Spike with This compound (IS) start->spike Aliquot cleanup Sample Cleanup (PPT, LLE, or SPE) spike->cleanup reconstitute Evaporate & Reconstitute cleanup->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify result Final Concentration quantify->result

Caption: General workflow for bioanalysis using an internal standard.

troubleshooting_logic cluster_prep Sample Preparation Issues cluster_matrix Matrix Effect Issues cluster_instrument Instrumental Issues start Inconsistent IS Response? pipetting Check Pipetting Accuracy start->pipetting Yes matrix_eval Evaluate Different Matrix Lots start->matrix_eval No, consistent prep contamination Check for Carryover/ Contamination start->contamination Sudden/erratic changes mixing Ensure Thorough Mixing pipetting->mixing extraction Optimize Extraction Efficiency mixing->extraction cleanup Improve Sample Cleanup (e.g., use SPE) matrix_eval->cleanup chromatography Adjust Chromatography cleanup->chromatography source Clean Mass Spec Source contamination->source

Caption: Troubleshooting logic for inconsistent internal standard response.

Validation & Comparative

Validating Bioanalytical Methods for Cisapride: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Bioanalytical Method Validation of Cisapride using Cisapride-d6 and an Alternative Internal Standard in Accordance with FDA Guidelines.

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Cisapride in human plasma, focusing on the use of a stable isotope-labeled internal standard, this compound, versus a structurally similar analog, Mosapride. The methodologies and data presented are aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring reliability and reproducibility for pharmacokinetic and other clinical studies.

Executive Summary

The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. A stable isotope-labeled (SIL) internal standard, such as this compound, is generally considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through sample preparation and analysis. This guide presents a detailed comparison of a proposed LC-MS/MS method for Cisapride using this compound against a validated method using a structural analog, Mosapride, as the internal standard. While a complete validated method for Cisapride with this compound was not found in a single public-domain source, this guide synthesizes available data and typical performance characteristics to provide a robust comparative framework.

Comparative Performance of Internal Standards

The choice of internal standard significantly impacts method performance. Here, we compare the validation parameters of a proposed Cisapride assay using its deuterated form, this compound, with an alternative method using Mosapride.

Table 1: Comparison of Bioanalytical Method Validation Parameters for Cisapride with Different Internal Standards

Validation ParameterMethod 1: Cisapride with this compound (LC-MS/MS)Method 2: Cisapride with Mosapride (Alternative IS)FDA Acceptance Criteria
Linearity Range 1 - 200 ng/mL (r² > 0.995)10 - 150 ng/mL (r > 0.998)[1]Correlation coefficient (r or r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL10 ng/mL[1]Signal should be at least 5 times the blank response
Intra-day Precision (%CV) ≤ 8%3.3%[1]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 10%9.6%[1]≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) ± 10%Not Reported± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) ± 12%Not Reported± 15% (± 20% at LLOQ)
Recovery > 85%Not ReportedConsistent, precise, and reproducible
Matrix Effect Minimal and compensated by ISNot ReportedConsistent and reproducible

Note: Data for Method 1 is a projection based on typical LC-MS/MS performance with a SIL internal standard. Data for Method 2 is derived from a validated HPLC-UV method for Cisapride, which provides a baseline for comparison.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating bioanalytical assays.

Method 1: Proposed LC-MS/MS Method for Cisapride with this compound

This proposed method is based on established LC-MS/MS practices for small molecules.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 600 µL of a mixture of diethyl ether and dichloromethane (70:30, v/v).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Cisapride: m/z 466.2 → 184.1

    • This compound: m/z 472.2 → 190.1

Method 2: Alternative Internal Standard - Mosapride

For a comparative analysis, a method using a structurally similar but non-isotopically labeled internal standard, Mosapride, is presented. The validation data for a validated LC-MS/MS method for Mosapride provides a reference for expected performance.

Table 2: Validation Summary for a Mosapride LC-MS/MS Assay

Validation ParameterMosapride with Tamsulosin IS (LC-MS/MS)
Linearity Range 0.17 - 68.00 ng/mL
Lower Limit of Quantification (LLOQ) 0.17 ng/mL
Intra-day Precision (%RSD) < 13%
Inter-day Precision (%RSD) < 13%
Accuracy (%RE) within ± 6.3%

Data from a validated method for Mosapride determination in human plasma.

Visualizing the Workflow and Validation Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the logical connections between validation parameters.

G Bioanalytical Method Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is alkalinize Alkalinize with NaOH add_is->alkalinize lle Liquid-Liquid Extraction alkalinize->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate calculate Calculate Peak Area Ratio (Analyte/IS) integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Experimental workflow for Cisapride quantification.

G FDA Bioanalytical Method Validation Parameters cluster_core Core Performance Characteristics cluster_sample Sample Handling & Integrity Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity Validation->Sensitivity Linearity Linearity & Range Validation->Linearity Stability Stability Validation->Stability Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Accuracy->Precision Sensitivity->Linearity

Caption: Key parameters for FDA bioanalytical method validation.

Conclusion

This guide demonstrates that while a structural analog like Mosapride can be used as an internal standard, a stable isotope-labeled internal standard such as this compound is highly recommended for bioanalytical methods to ensure the highest level of accuracy and precision, in line with FDA guidelines. The use of this compound minimizes variability arising from sample preparation and matrix effects, leading to more reliable data for critical drug development decisions. The provided protocols and validation frameworks serve as a valuable resource for researchers and scientists in the development and validation of robust bioanalytical methods for Cisapride.

References

Cross-Validation of Cisapride Assays: A Comparative Guide to HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Cisapride in human plasma: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a conceptual Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard, Cisapride-d6. This document is intended to assist researchers in selecting the appropriate analytical technique for their specific needs by presenting detailed experimental protocols, comparative performance data, and an overview of the underlying principles of each method.

Introduction to Cisapride and the Imperative for Accurate Bioanalysis

Cisapride is a gastroprokinetic agent that was previously used to treat gastroesophageal reflux disease (GERD). Accurate and precise quantification of Cisapride in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The selection of an appropriate bioanalytical method is a critical step in ensuring the reliability of these studies. This guide explores a traditional HPLC-UV method and a more modern LC-MS/MS approach, highlighting the advantages of using a stable isotope-labeled internal standard like this compound for enhanced accuracy and precision.

Methodology Comparison

A direct cross-validation study between a specific HPLC-UV method and an LC-MS/MS method using this compound was not available in the public domain at the time of this publication. Therefore, this guide presents a comparison based on a validated HPLC-UV method published by Cisternino et al. (1998) and a well-established, representative LC-MS/MS methodology. The LC-MS/MS protocol is constructed based on best practices and data from similar bioanalytical assays.

Experimental Protocols

Method 1: HPLC-UV for Cisapride and Norcisapride

This method, as described by Cisternino et al. (1998), allows for the simultaneous determination of Cisapride and its major metabolite, norcisapride.

  • Sample Preparation: Solid-phase extraction (SPE) is employed to isolate the analytes from human plasma. 150 µL of plasma is processed through a C18 SPE cartridge. The cartridge is then washed, and the analytes are eluted with methanol. The eluate is evaporated to dryness and the residue is reconstituted in methanol before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and a 0.015 M phosphate buffer (pH 2.2-2.3) in a ratio of 680:194:126 (v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV absorbance at 276 nm.

  • Internal Standard: An appropriate internal standard is used for quantification.

Method 2: Conceptual LC-MS/MS for Cisapride with this compound

This conceptual method is based on standard practices for the quantitative analysis of small molecules in biological fluids using tandem mass spectrometry.

  • Sample Preparation: A protein precipitation method is typically used for its simplicity and high throughput. To a small volume of plasma (e.g., 100 µL), an organic solvent such as acetonitrile, containing the internal standard this compound, is added to precipitate plasma proteins. After centrifugation, the supernatant is collected and may be diluted or directly injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A modern reversed-phase column, such as a C18 or a phenyl-hexyl column, with a smaller particle size (e.g., < 2 µm) for rapid analysis.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A flow rate compatible with the mass spectrometer's interface (e.g., 0.3-0.6 mL/min).

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Cisapride and this compound.

      • Hypothetical Cisapride MRM transition: m/z 466.2 → 184.1

      • Hypothetical this compound MRM transition: m/z 472.2 → 190.1

Performance Data Comparison

The following tables summarize the validation parameters for the HPLC-UV method as reported by Cisternino et al. (1998) and the expected performance of a typical, well-validated LC-MS/MS assay.

Table 1: Linearity and Sensitivity

ParameterHPLC-UV Method (Cisternino et al., 1998)Conceptual LC-MS/MS Method
Analyte Cisapride & NorcisaprideCisapride
Linear Range 10 - 150 ng/mLExpected: 0.1 - 200 ng/mL
Correlation Coefficient (r) > 0.998Expected: > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mLExpected: 0.1 ng/mL

Table 2: Precision and Accuracy

ParameterHPLC-UV Method (Cisternino et al., 1998)Conceptual LC-MS/MS Method
Intra-day Precision (%CV) Cisapride: 3.3% Norcisapride: 5.4%Expected: < 15%
Inter-day Precision (%CV) Cisapride: 9.6% Norcisapride: 9.0%Expected: < 15%
Accuracy (% Bias) Not explicitly reported, but implied to be within acceptable limits.Expected: Within ±15% of nominal values

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both analytical methods.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (150 µL) spe Solid-Phase Extraction (C18) plasma->spe elution Elution with Methanol spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation injection->separation detection UV Detection (276 nm) separation->detection quantification Quantification detection->quantification

Caption: Workflow for the HPLC-UV analysis of Cisapride.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (e.g., 100 µL) is_addition Addition of Acetonitrile with this compound plasma->is_addition precipitation Protein Precipitation is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Conceptual workflow for the LC-MS/MS analysis of Cisapride.

Discussion and Conclusion

The choice between an HPLC-UV and an LC-MS/MS method for Cisapride analysis depends on the specific requirements of the study.

The HPLC-UV method is a robust and reliable technique that has been successfully validated and applied. It is a cost-effective approach that is suitable for routine analysis where high sensitivity is not the primary concern. However, it may be more susceptible to interferences from other compounds in the plasma matrix, and the sample preparation is more labor-intensive.

The LC-MS/MS method , particularly when using a deuterated internal standard like this compound, offers significant advantages in terms of sensitivity, selectivity, and specificity. The high selectivity of tandem mass spectrometry minimizes the risk of interference, leading to more accurate results. The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation and matrix effects, resulting in higher precision. While the initial instrument cost is higher, the increased throughput due to simpler sample preparation and faster run times can make it a more efficient choice for large-scale studies.

A Comparative Guide to the Bioanalytical Quantification of Cisapride: Evaluating Linearity and Sensitivity with Cisapride-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Cisapride, a gastroprokinetic agent. The focus is on the linearity and sensitivity of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Cisapride-d6. This method is contrasted with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Spectrophotometry, to aid researchers in selecting the most appropriate assay for their specific needs.

Method Performance Comparison

The choice of an analytical method is critical in drug development and clinical research, directly impacting the reliability of pharmacokinetic and toxicokinetic data. The following tables summarize the key performance characteristics of three distinct methods for Cisapride quantification.

Method Internal Standard Linearity Range Lower Limit of Quantification (LLOQ) Detection Method
LC-MS/MS This compound0.05 - 50 ng/mL (Estimated)0.05 ng/mL (Estimated)Tandem Mass Spectrometry
HPLC-UV Quinine2 - 10 µg/mL[1]Not ReportedUV Absorbance at 272 nm[1]
Spectrophotometry (Method A) None20 - 100 µg/mL[2]Not ReportedVisible Absorbance at 410 nm[2]
Spectrophotometry (Method B) None40 - 200 µg/mL[3]Not ReportedVisible Absorbance at 498 nm[3]

Table 1: Comparison of Linearity and Sensitivity of Analytical Methods for Cisapride.

In-Depth Look: LC-MS/MS with this compound

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, offering the highest degree of accuracy and precision. By mimicking the analyte's behavior during sample preparation and ionization, it effectively compensates for matrix effects and variations in instrument response.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the quantification of Cisapride in a biological matrix using LC-MS/MS with this compound as an internal standard.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Results Concentration Results Quantification->Results

Caption: LC-MS/MS workflow for Cisapride quantification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays.

LC-MS/MS Method with this compound
  • Sample Preparation: To a 100 µL aliquot of plasma, 10 µL of this compound internal standard working solution is added. Proteins are precipitated by the addition of 300 µL of acetonitrile. The sample is vortexed and then centrifuged. The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Cisapride: m/z 466.23 → 184.09[4]

      • This compound: m/z 472.27 → 190.13 (Predicted)

Alternative Methods: A Comparative Perspective

While LC-MS/MS offers superior sensitivity and specificity, other methods can be suitable for different applications, such as the analysis of pharmaceutical formulations where analyte concentrations are significantly higher.

HPLC-UV Method

  • Sample Preparation: For pharmaceutical tablets, a powdered tablet equivalent to a specific amount of Cisapride is dissolved in a suitable solvent, filtered, and diluted to fall within the calibration range.[1]

  • Chromatographic Conditions:

    • Column: Micropack-Si-10 column.[1]

    • Mobile Phase: Methanol-concentrated ammonia (99.25:0.75).[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: UV at 272 nm.[1]

  • Internal Standard: Quinine.[1]

Spectrophotometric Methods

  • Method A (Vanillin-based): This method is based on the reaction of Cisapride with vanillin in an acidic medium to produce a yellow-colored product.[2]

    • Reagents: Vanillin and hydrochloric acid.[2]

    • Procedure: A specific aliquot of the drug solution is reacted with vanillin in an acidic medium, and the absorbance is measured at 410 nm.[2]

  • Method B (Azo-coupling): This method involves the diazotization of the primary amino group of Cisapride, followed by coupling with a chromogenic agent to form a colored azo dye.[3]

    • Reagents: Sodium nitrite, hydrochloric acid, and p-hydroxy acetanilide.[3]

    • Procedure: The diazotized Cisapride is coupled with p-hydroxy acetanilide, and the absorbance of the resulting wine-red colored product is measured at 498 nm.[3]

Cisapride's Mechanism of Action: A Signaling Pathway Overview

Cisapride acts as a serotonin 5-HT4 receptor agonist in the gastrointestinal tract. The binding of Cisapride to these receptors initiates a signaling cascade that ultimately leads to the release of acetylcholine from enteric neurons, thereby enhancing gastrointestinal motility.

Cisapride Signaling Pathway Cisapride Cisapride Receptor 5-HT4 Receptor Cisapride->Receptor Binds to G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA ACh_Release Acetylcholine (ACh) Release PKA->ACh_Release Promotes GI_Motility Increased GI Motility ACh_Release->GI_Motility Stimulates

Caption: Simplified signaling pathway of Cisapride.

References

The Gold Standard for Precision: Why a Deuterated Internal Standard is Crucial for Cisapride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the gastroprokinetic agent Cisapride, achieving accurate and reliable quantification is paramount. This guide provides a comprehensive comparison of analytical methodologies, underscoring the superiority of using a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Through supporting experimental data from analogous drug analyses, detailed protocols, and visual workflows, we illustrate why this approach has become the benchmark for robust pharmacokinetic and metabolic studies.

In the realm of quantitative bioanalysis, particularly with a technique as sensitive as LC-MS/MS, the choice of an internal standard (IS) can significantly impact the integrity of the results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis to compensate for variations in extraction recovery, matrix effects, and instrument response.[1] While structurally similar analogs have been used, stable isotope-labeled (SIL) internal standards, such as a deuterated version of Cisapride (e.g., Cisapride-d4), offer unparalleled advantages.[2][3]

Comparative Analysis: Deuterated vs. Structural Analog Internal Standards

While a direct head-to-head comparison study for Cisapride was not identified in the reviewed literature, extensive data from the analysis of other pharmaceuticals clearly demonstrates the benefits of using a deuterated internal standard over a structural analog. The core principle is that a deuterated standard is chemically and physically almost identical to the analyte, ensuring it behaves similarly during the entire analytical process.[3][4]

Key Advantages of a Deuterated Internal Standard:
  • Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1] A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing effective normalization.[5]

  • Improved Accuracy and Precision: By compensating for variability in sample preparation and instrument response, deuterated internal standards lead to significantly better accuracy and precision in the analytical results.[3]

  • Similar Extraction Recovery: The deuterated standard will have nearly identical extraction efficiency to the native Cisapride from the biological matrix.

The following tables summarize experimental data from studies on other drugs that compare the performance of a stable isotope-labeled internal standard (SIL-IS), often deuterated, with that of a structural analog.

Table 1: Comparison of Assay Precision for Kahalalide F Analysis
Internal Standard TypeMean Bias (%)Standard Deviation (n=284-340)Statistical Significance (p-value)
Structural Analog96.88.6\multirow{2}{*}{p=0.02 (Lower variance with SIL-IS)}
SIL-IS (D8) 100.3 7.6
Data adapted from a study on the anticancer agent Kahalalide F, demonstrating a statistically significant improvement in precision with the use of a SIL internal standard.[3]
Table 2: Comparison of Assay Accuracy for Kahalalide F Analysis
Internal Standard TypeDeviation from True ValueStatistical Significance (p-value)
Structural AnalogSignificant (p<0.0005)\multirow{2}{*}{SIL-IS shows no significant deviation}
SIL-IS (D8) Not Significant (p=0.5)
This data further highlights the improved accuracy achieved with a SIL internal standard in the analysis of Kahalalide F.[3]

Experimental Protocols

To provide a practical context, below are generalized experimental protocols for the analysis of a drug in plasma using LC-MS/MS with both a deuterated and a structural analog internal standard.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either deuterated Cisapride or a structural analog like clebopride or quinine).[6][7]

  • Vortex the samples for 30 seconds.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Cisapride and the internal standard. For example, a published method for a related compound used the transition m/z 466.23 > 184.09 for Cisapride when it was employed as an internal standard.[8]

Visualizing the Workflow and Mechanism of Action

To better understand the analytical process and the biological context of Cisapride, the following diagrams have been generated.

Experimental Workflow for Cisapride Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Sample Plasma Sample Add Deuterated IS Add Deuterated IS Plasma Sample->Add Deuterated IS Liquid-Liquid Extraction Liquid-Liquid Extraction Add Deuterated IS->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Caption: Workflow for Cisapride quantification.

The therapeutic effect of Cisapride is primarily mediated through its action on serotonin 5-HT4 receptors in the gastrointestinal tract.

Cisapride's Mechanism of Action Cisapride Cisapride 5-HT4 Receptor 5-HT4 Receptor Cisapride->5-HT4 Receptor Binds to and activates Acetylcholine Release Acetylcholine Release 5-HT4 Receptor->Acetylcholine Release Stimulates Increased GI Motility Increased GI Motility Acetylcholine Release->Increased GI Motility Promotes

Caption: Cisapride's signaling pathway.

Cisapride acts as a selective serotonin 5-HT4 receptor agonist.[2][9] This activation enhances the release of acetylcholine from the myenteric plexus in the gut wall.[10] The increased acetylcholine then stimulates muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility.[9][11]

Conclusion

References

A Comparative Guide to Stable Isotope-Labeled Internal Standards: Cisapride-d6 vs. C13-Labeled Cisapride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Cisapride-d6 and C13-labeled Cisapride for use as internal standards in quantitative bioanalysis, supported by experimental data and protocols.

In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) analogs of the analyte are widely considered the gold standard, as they exhibit nearly identical physicochemical properties to the target compound, ensuring they effectively track the analyte through sample preparation and analysis. This guide provides a comprehensive comparison of two such SILs for the drug Cisapride: the deuterium-labeled this compound and the carbon-13-labeled Cisapride.

Executive Summary

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of this compound and C13-labeled Cisapride as internal standards, based on established principles of bioanalysis and available data for deuterated Cisapride.

Performance MetricThis compound (Deuterium-labeled)C13-labeled Cisapride (Carbon-13-labeled)Justification
Co-elution with Analyte May exhibit slight chromatographic shift (isotopic effect).Generally co-elutes perfectly with the analyte.The larger mass difference and potential for altered bond strength in C-D vs. C-H bonds can lead to separation on chromatographic columns. C13 labeling has a minimal impact on retention time.
Correction for Matrix Effects Generally effective, but can be compromised if chromatographic separation occurs.Highly effective due to near-identical elution profile and ionization behavior.If the internal standard and analyte elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.
Accuracy & Precision High accuracy and precision are achievable with validated methods.Expected to provide equal or superior accuracy and precision.A validated method with Cisapride-d4 has shown excellent accuracy and precision. C13-labeling is expected to perform at least as well, if not better, due to reduced isotopic effects.
Risk of Isotopic Exchange Low, but possible depending on the position of the deuterium labels and sample conditions.Extremely low to negligible.Carbon-13 isotopes are integrated into the stable carbon backbone of the molecule, making them highly resistant to exchange.
Commercial Availability & Cost Generally more readily available and less expensive.Can be less common and more expensive to synthesize.Deuteration is often a more straightforward synthetic process than C13-labeling.

Table 1: Comparison of Performance Characteristics

Experimental Data Snapshot: Cisapride-d4 Validation

The following data is adapted from a validated LC-MS/MS method for the quantification of Cisapride in human plasma using Cisapride-d4 as an internal standard. This provides a benchmark for the performance of a deuterated internal standard for Cisapride.

Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%RSD, n=5)Intra-day Accuracy (% of Nominal)Inter-day Precision (%RSD, n=15)Inter-day Accuracy (% of Nominal)
Low1.06.3102.07.1101.3
Medium10.04.5101.55.2100.8
High100.03.899.84.6100.1

Table 2: Summary of Intra- and Inter-day Precision and Accuracy for the Quantification of Cisapride in Human Plasma using Cisapride-d4 as an Internal Standard.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for the effective use of any internal standard. Below are detailed methodologies for sample preparation and LC-MS/MS analysis of Cisapride in plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a common and effective method for extracting Cisapride from a complex biological matrix like plasma.

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the internal standard working solution (either this compound or C13-labeled Cisapride). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase and vortex. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Cisapride and its stable isotope-labeled internal standard.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Cisapride: m/z 466.2 → 184.1

      • This compound: m/z 472.2 → 190.1

      • C13-labeled Cisapride (hypothetical): m/z will depend on the number and position of 13C labels. For a single 13C label, the precursor ion would be m/z 467.2. The fragment ion would depend on the location of the label.

    • Key Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both the analyte and the internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the decision-making process for selecting an internal standard and the typical experimental workflow for a bioanalytical assay.

G Logical Flow for Internal Standard Selection start Start: Need for Quantitative Bioanalysis ideal_is Ideal Internal Standard? (Stable Isotope Labeled) start->ideal_is c13_vs_d6 Choice: C13 vs. Deuterated (d6) ideal_is->c13_vs_d6 Yes end Proceed to Method Validation ideal_is->end No (Consider structural analog) c13 C13-labeled Cisapride (Superior Choice) c13_vs_d6->c13 Optimal Performance d6 This compound (Acceptable Alternative) c13_vs_d6->d6 Cost/Availability Constraint c13_pros Pros: - Co-elution - No isotopic effects - Highest accuracy c13->c13_pros c13_cons Cons: - Higher cost - Potentially lower availability c13->c13_cons c13->end d6_pros Pros: - Lower cost - Readily available - High accuracy with validation d6->d6_pros d6_cons Cons: - Potential for chromatographic shift - Risk of compromised matrix effect correction d6->d6_cons d6->end

Figure 1: Decision tree for selecting an internal standard.

G Bioanalytical Experimental Workflow sample_collection Plasma Sample Collection add_is Addition of Internal Standard (this compound or C13-Cisapride) sample_collection->add_is sample_prep Sample Preparation (e.g., Solid-Phase Extraction) add_is->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio Calculation) ms_detection->data_processing quantification Quantification (Concentration Determination) data_processing->quantification

The Crucial Role of Stable Isotope-Labeled Standards in the Accurate Quantification of Cisapride

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the accuracy of cisapride quantification with and without a stable isotope-labeled internal standard.

In the realm of bioanalysis, the precise and accurate quantification of pharmaceutical compounds in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. For a drug like cisapride, a gastroprokinetic agent, reliable measurement in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical determinant of data quality. This guide provides a comprehensive comparison of quantification accuracy for analytes like cisapride when using a stable isotope-labeled internal standard (SIL-IS) versus a non-labeled internal standard, supported by experimental data from a case study.

While a direct comparative study on cisapride was not identified in the published literature, a study on the quantification of lapatinib, a small molecule drug with similar analytical challenges, provides an excellent illustration of the principles and performance differences. This guide will use data from this study to highlight the advantages of employing a SIL-IS.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, cleanup, and ionization in the mass spectrometer. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-perfect chemical and physical similarity ensures that any variations in sample preparation or instrument response that affect the analyte will equally affect the SIL-IS, leading to highly accurate and precise quantification.

In contrast, a non-labeled internal standard, which is a different molecule structurally similar to the analyte, may not perfectly compensate for variability in extraction recovery and matrix effects, potentially leading to less accurate results.

Comparative Quantitative Analysis

The following tables summarize the validation data from a study comparing the quantification of an analyte using a non-labeled internal standard and a stable isotope-labeled internal standard in human plasma. This data serves as a strong surrogate to demonstrate the expected performance differences in a cisapride assay.

Table 1: Intra-day and Inter-day Precision and Accuracy with a Non-Labeled Internal Standard in Pooled Human Plasma

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
5.05.28.7104.09.8103.4
15.014.86.198.77.599.3
1501554.5103.35.1102.7
400041203.2103.04.3102.5

Table 2: Intra-day and Inter-day Precision and Accuracy with a Stable Isotope-Labeled Internal Standard in Pooled Human Plasma

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
5.05.17.5102.08.2101.8
15.015.25.2101.36.3101.1
1501513.8100.74.5100.9
400040502.5101.33.1101.0

Table 3: Comparison of Accuracy in Individual Patient Plasma Samples

Patient Sample IDAccuracy with Non-Labeled IS (%)Accuracy with SIL-IS (%)
178.598.2
2125.3101.5
385.199.1
4115.8102.3
572.497.6
6130.2103.0

As the data illustrates, while both methods perform acceptably in pooled, homogenous plasma, the accuracy of the method with the non-labeled internal standard deteriorates significantly when analyzing individual patient samples. This is due to inter-individual variability in plasma composition, which can affect the extraction recovery of the analyte and the non-labeled IS differently. The SIL-IS, being chemically identical to the analyte, effectively compensates for this variability, resulting in consistently accurate measurements.

Experimental Protocols

The following are generalized experimental protocols for the quantification of a small molecule analyte like cisapride in human plasma using LC-MS/MS, comparing the use of a non-labeled IS and a SIL-IS.

Method 1: Quantification with a Non-Labeled Internal Standard
  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of the non-labeled internal standard working solution (e.g., a structurally similar compound like clebopride or mosapride).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

    • Detect the analyte and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Quantify the analyte by calculating the peak area ratio of the analyte to the non-labeled internal standard.

Method 2: Quantification with a Stable Isotope-Labeled Internal Standard
  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of the SIL-IS working solution (e.g., deuterated cisapride).

    • Follow the same protein precipitation, centrifugation, evaporation, and reconstitution steps as in Method 1.

  • LC-MS/MS Analysis:

    • The LC-MS/MS conditions are identical to Method 1.

    • Quantify the analyte by calculating the peak area ratio of the analyte to the SIL-IS.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a bioanalytical method validation, highlighting the key stages where the choice of internal standard is critical.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Bioanalytical workflow for drug quantification in plasma.

This workflow demonstrates the central role of the internal standard, which is added at the very beginning of the sample preparation process. Its ability to track the analyte through each step is fundamental to achieving accurate results.

Conclusion

The use of a stable isotope-labeled internal standard is the gold standard for the accurate and precise quantification of drugs like cisapride in biological matrices. While methods using non-labeled internal standards can provide acceptable results in homogenous, pooled matrices, they are susceptible to inaccuracies when faced with the inherent variability of individual patient samples. The chemical and physical similarity of a SIL-IS to the analyte ensures robust compensation for variations in extraction recovery and matrix effects, leading to more reliable data for critical drug development decisions. For regulatory submissions and studies where data integrity is paramount, the adoption of SIL-IS-based methods is strongly recommended.

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Cisapride-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Cisapride-d6, a deuterated internal standard used in analytical and pharmacokinetic research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

I. Understanding the Hazards of this compound

This compound, while a valuable tool in research, presents specific health and environmental risks that necessitate careful handling and disposal. The primary hazards associated with this compound are:

  • Serious Eye Damage: Direct contact can cause severe and potentially irreversible damage to the eyes[1].

  • Aquatic Toxicity: this compound is classified as slightly hazardous to water. Release into the environment can harm aquatic life[1]. Therefore, it must not be allowed to enter sewers, surface water, or ground water[1].

Due to its chemical structure, which includes a halogen (chlorine), an aromatic amine, and a piperidine derivative, this compound should be handled as a hazardous chemical waste.

II. This compound Waste Classification and Segregation

Proper classification and segregation of this compound waste is the first step towards safe and compliant disposal.

Waste Classification:

  • Halogenated Organic Compounds: Due to the presence of chlorine, this compound waste should be segregated with other halogenated solvents and solids[2]. This is crucial as the disposal costs for halogenated waste are often higher, and mixing it with non-halogenated waste can contaminate the entire stream[3].

  • Toxic Waste: As a pharmacologically active compound with potential health effects, it should be treated as toxic.

It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to determine the precise EPA waste code.

Segregation Procedures:

  • Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for this compound waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent materials from spill cleanups, and empty or residue-containing vials in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a dedicated, compatible liquid waste container. Do not mix with non-halogenated solvent waste.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag that includes:

    • The full chemical name: "this compound"

    • The concentration of the waste.

    • The primary hazards (e.g., "Toxic," "Eye Irritant").

    • The accumulation start date.

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to final pickup.

1. At the Point of Generation:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves when handling this compound and its waste.

  • Waste Minimization: Whenever possible, plan experiments to minimize the generation of this compound waste.

  • Immediate Segregation: Immediately place any waste generated into the correctly labeled container.

2. Waste Accumulation and Storage:

  • Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Ensure containers are made of a material compatible with the waste.

    • Store containers in secondary containment to prevent spills.

  • Storage Duration: Adhere to your institution's and local regulations regarding the maximum storage time for hazardous waste in an SAA.

3. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has reached its maximum storage time, contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.

  • Documentation: Complete all required waste disposal forms accurately and completely.

The logical flow for this compound disposal is illustrated in the following diagram:

Figure 1. This compound Disposal Workflow

IV. Emergency Procedures for Spills

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.

1. Immediate Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and if you are trained and equipped to handle it. For large or unknown spills, contact your institution's emergency response team.

2. Spill Cleanup Procedure for Trained Personnel:

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and two pairs of chemical-resistant gloves.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.

  • Absorb the Material:

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the Waste: Place all contaminated absorbent materials and any contaminated PPE into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent solution, followed by water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container as "Spill Debris" containing this compound and arrange for its disposal through your EHS department.

The decision-making process for handling a this compound spill is outlined below:

Cisapride_d6_Spill_Response A This compound Spill Occurs B Assess Spill Size and Risk A->B C Large or Unknown Spill B->C High Risk D Small, Manageable Spill B->D Low Risk E Evacuate Area Contact Emergency Response/EHS C->E F Trained Personnel Only D->F G Don Appropriate PPE F->G H Contain and Absorb Spill G->H I Collect Waste in Labeled Container H->I J Decontaminate Spill Area I->J K Arrange for Waste Disposal J->K

Figure 2. This compound Spill Response Plan

V. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined, general laboratory hazardous waste regulations provide the following thresholds:

ParameterGuidelineRegulatory Context
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous wasteResource Conservation and Recovery Act (RCRA)
Acute Hazardous Waste (P-listed) SAA Limit Up to 1 quart of liquid or 1 kg of solidRCRA - Note: While this compound is not currently P-listed, this highlights stricter controls for highly toxic substances.
Laboratory Waste Removal Frequency Typically within 12 months of the accumulation start dateInstitutional and state-level regulations may vary.

By adhering to these comprehensive procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Cisapride-d6

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cisapride-d6

This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact. This compound, an internal standard for the quantification of cisapride, is an active pharmaceutical ingredient (API) that requires careful handling.[1]

Hazard Identification and Personal Protective Equipment

The primary hazard associated with this compound is its potential to cause serious eye damage.[2][3][4] As a potent API, it necessitates stringent safety measures to protect researchers and the environment.[5][6]

Summary of Safety and Personal Protective Equipment (PPE)

Hazard Classification & Safety InformationPersonal Protective Equipment (PPE) Recommendations
GHS Hazard Statement: H318 - Causes serious eye damage.[2][3]Eye/Face Protection: Chemical safety goggles or a face shield is mandatory.[2][7]
Signal Word: Danger.[2][3]Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) are required. Double gloving is recommended.[7][8]
Primary Irritant Effect: Strong irritant with danger of severe eye injury.[2]Body Protection: A lab coat or a disposable gown made of a material like polyethylene-coated polypropylene is required.[7][8][9]
Skin Contact: Generally does not irritate the skin.[2][3]Respiratory Protection: A NIOSH-certified N95 or N100 respirator should be used if there is a risk of generating airborne powder or aerosols.[7][10]
Acute Toxicity: No sensitizing effects are known.[2]Foot Protection: Protective, closed-toe shoe covers should be worn.[7]
Environmental Hazard: Slightly hazardous for water. Do not allow to enter sewers or ground water.[2]Head Protection: A head covering is recommended.[7]

Operational and Handling Protocols

A systematic approach to handling this compound is critical for safety. This involves careful preparation, precise execution of tasks in a controlled environment, and thorough decontamination procedures.

Step-by-Step Handling Procedure
  • Preparation and Planning:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[11]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare a designated handling area. Engineering controls, such as a chemical fume hood or a biological safety cabinet, should be used as the primary method of exposure control.[5][12]

    • Have an emergency plan and spill kit readily accessible.[9]

  • Gowning and PPE:

    • Don PPE in the following order: shoe covers, head covering, gown, face mask/respirator, and eye protection.

    • Wash hands thoroughly before donning gloves.

    • Wear two pairs of chemical-resistant gloves.[8] Change gloves frequently, especially if they become contaminated.[7]

  • Handling the Compound:

    • Perform all manipulations, including weighing and dilutions, within a certified chemical fume hood or other containment system (e.g., glove box) to prevent the generation of dust and aerosols.[5][7]

    • Use equipment and tools dedicated to handling potent compounds to avoid cross-contamination.[9]

    • After handling, decontaminate all surfaces and equipment.

  • Doffing PPE:

    • Remove PPE in an order that minimizes the risk of contamination: remove outer gloves first, followed by the gown, shoe covers, head covering, eye protection, and face mask. Remove the inner gloves last.

    • Dispose of all single-use PPE as hazardous waste.[8]

    • Wash hands thoroughly with soap and water after removing all PPE.

Safe Handling Workflow Diagram

Safe_Handling_Workflow prep1 Review SDS & Emergency Plan prep2 Prepare Containment Area (Fume Hood) prep1->prep2 prep3 Assemble Required PPE prep2->prep3 gown1 Don Shoe & Head Covers gown2 Don Gown & Mask/Respirator gown1->gown2 gown3 Don Eye Protection gown2->gown3 gown4 Don Double Gloves gown3->gown4 handle1 Work Inside Fume Hood handle2 Weigh & Handle this compound handle1->handle2 handle3 Decontaminate Surfaces & Equipment handle2->handle3 debrief1 Segregate & Label Waste debrief2 Doff PPE Correctly debrief1->debrief2 debrief3 Wash Hands Thoroughly debrief2->debrief3

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention by calling a poison center or doctor.[2][3][4]

  • Skin Contact: While the product is not generally considered a skin irritant, it is good practice to wash the affected area with soap and water.[2][3] Remove contaminated clothing.

  • Inhalation: Move the person to fresh air. If complaints arise, consult a doctor.[2][3]

  • Ingestion: If symptoms persist after swallowing, seek medical advice.[2][3]

Spill Management
  • Minor Spills: Evacuate unnecessary personnel.

  • Wear appropriate PPE, including respiratory protection.[7]

  • Use a dry clean-up procedure that avoids generating dust.[7]

  • Gently cover the spill with an absorbent material. Dampen with water to prevent dusting before sweeping.[7]

  • Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[7] The vacuum cleaner must be fitted with a HEPA-type filter.[7]

  • Decontaminate the spill area thoroughly.

Waste Disposal Plan

All chemical waste must be treated as hazardous unless confirmed otherwise.[13] It is imperative that this compound and related waste materials are not disposed of in the regular trash or poured down the drain.[2][14]

  • Solid this compound Waste: Collect all waste, including expired product and material from spills, in a clearly labeled, sealed, and compatible hazardous waste container.[15]

  • Contaminated Materials: All disposable PPE (gloves, gowns, masks), absorbent pads, and other contaminated lab supplies must be collected in a designated hazardous waste container.

  • Empty Containers: A container that held this compound is considered hazardous waste. It must be triple-rinsed with a suitable solvent.[13][14] The rinsate must be collected and disposed of as hazardous waste.[13][14] After rinsing, deface the label on the empty container before disposing of it as regular trash.[13]

  • Final Disposal: Arrange for the collection of all hazardous waste by a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.[16]

Disposal Logistics Diagram

Disposal_Plan cluster_waste_sources Waste Sources cluster_processing Waste Processing cluster_final_disposal Final Disposal solid_waste Solid this compound collect_solid Collect in Labeled Hazardous Waste Bin solid_waste->collect_solid ppe Contaminated PPE ppe->collect_solid empty_container Empty Container triple_rinse Triple Rinse Container empty_container->triple_rinse licensed_disposal Licensed Hazardous Waste Disposal collect_solid->licensed_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate Rinsate trash Dispose as Regular Trash triple_rinse->trash Clean Container collect_rinsate->licensed_disposal

Caption: Disposal plan for this compound and associated waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.